8-aminohypoxanthine
Description
Properties
IUPAC Name |
8-amino-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDXOOZGKFFGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964300 | |
| Record name | 8-Imino-8,9-dihydro-7H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4961-81-3, 45893-20-7 | |
| Record name | 8-Imino-8,9-dihydro-7H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-amino-6,7-dihydro-1H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Technical Report: Structural Analogs of 8-Aminohypoxanthine
Subtitle: Pharmacological Rebalancing of the Purine Metabolome via PNPase Inhibition
Executive Summary: The "Purine Rebalancing" Hypothesis
In the landscape of purine-based therapeutics, 8-aminohypoxanthine (8-AH) and its structural analogs represent a pivotal scaffold for modulating the purine salvage pathway. Unlike their more famous cousins, the 8-oxoguanine derivatives (often studied for DNA damage or TLR7 agonism), this compound derivatives function primarily as competitive inhibitors of Purine Nucleoside Phosphorylase (PNPase) .
The core therapeutic value lies in "rebalancing" the purine metabolome:
-
Upstream Accumulation: Inhibition of PNPase elevates tissue-protective nucleosides (Inosine, Guanosine).
-
Downstream Blockade: It reduces the formation of oxidative substrates (Hypoxanthine, Xanthine) that fuel Xanthine Oxidase (XO) to produce reactive oxygen species (ROS).
This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthesis, and experimental validation of 8-AH analogs, specifically distinguishing their renal and metabolic profiles from 8-aminoguanine (8-AG).
Chemical Biology & Structure-Activity Relationship (SAR)
The biological activity of 8-AH analogs is dictated by substituents at the C2, C8, and N3 positions. While 8-aminoguanine is the most potent inhibitor in this class, this compound offers a distinct safety profile regarding potassium excretion.
Comparative Potency (PNPase Inhibition)
The following table summarizes the inhibitory constants (
| Compound | Structure Modification | Mechanism | Key Feature | |
| 8-Aminoguanine (8-AG) | 2-amino-6-oxo-8-amino | Competitive | High potency; causes antikaliuresis. | |
| This compound (8-AH) | 6-oxo-8-amino | Competitive | Moderate potency; renal safety (no antikaliuresis).[1] | |
| 8-Aminoinosine | Ribosyl-8-AH | Comp.[1][2] Substrate | Prodrug; metabolized to 8-AH in vivo. | |
| 8-Amino-3-benzylhypoxanthine | N3-benzyl, C8-amino | Competitive | T-cell selective immunosuppression scaffold. | |
| 2,8-Diamino-3-benzylhypoxanthine | N3-benzyl, C2,C8-diamino | Competitive | Optimized Analog : 8-fold potency increase over 8-AH. |
Structural Logic
-
C8-Amino Group: Critical for occupying the phosphate binding pocket of PNPase, creating hydrogen bond networks that stabilize the enzyme-inhibitor complex.
-
N3-Substitution: Bulky groups (e.g., benzyl) at N3 can enhance selectivity for T-cell PNPase variants but require C2-amino co-substitution to maintain high affinity.
-
C2-Exocyclic Amino: The presence of an amino group at C2 (as in 8-AG and 2,8-diamino analogs) significantly enhances binding affinity compared to the C2-hydrogen (8-AH), likely due to additional interaction with Glu201 in the active site.
Mechanism of Action: The Metabolic Blockade
The primary utility of 8-AH analogs is the inhibition of the conversion of Inosine to Hypoxanthine. This has dual downstream effects: reducing Uric Acid (anti-gout/anti-oxidant) and increasing Adenosine/Inosine signaling (anti-inflammatory).
Pathway Visualization
The diagram below illustrates the specific blockade points and the metabolic fate of 8-AH itself.
Caption: this compound blocks PNPase, causing accumulation of cytoprotective Inosine and depletion of ROS-generating Hypoxanthine/Uric Acid.[1][3]
Experimental Protocols
Synthesis of this compound
Expert Insight: Direct amination of hypoxanthine is difficult. The preferred route involves bromination followed by nucleophilic substitution, or hydrolysis of 8-aminoguanine.
Method A: Hydrolysis of 8-Aminoguanine (High Yield)
-
Reagents: 8-Aminoguanine, 2M HCl.
-
Procedure:
-
Suspend 8-aminoguanine (10 mmol) in 2M HCl (50 mL).
-
Reflux the mixture at 100°C for 6-8 hours. Monitor by TLC (Cellulose plates, n-Butanol:Acetic Acid:Water 2:1:1).
-
Cool to 4°C overnight to precipitate crude product.
-
Purification: Recrystallize from hot water.
-
Validation: Mass Spec (ESI+) m/z 152.05 [M+H]+.
-
Method B: 8-Bromination of Hypoxanthine
-
Step 1 (Bromination): Dissolve hypoxanthine in acetate buffer (pH 4.0). Add saturated bromine water dropwise until color persists. Stir 4h. Isolate 8-bromohypoxanthine.
-
Step 2 (Amination): Heat 8-bromohypoxanthine in 25% aqueous ammonia at 150°C in a sealed steel pressure vessel for 12 hours.
-
Note: This method requires high pressure; Method A is safer for standard labs.
PNPase Inhibition Assay (Spectrophotometric)
This protocol measures the conversion of Inosine to Hypoxanthine by tracking the formation of Uric Acid in a coupled assay with Xanthine Oxidase (XO), or by direct HPLC. Direct HPLC is preferred to avoid interference if the analog interacts with XO.
Protocol (HPLC Method):
-
Buffer: 50 mM
, pH 7.4. -
Substrate: Inosine (100 µM to 2000 µM titration for
). -
Enzyme: Recombinant human PNPase (rhPNPase), 1 ng/reaction.
-
Inhibitor: this compound (0, 10, 30, 100 µM).
-
Reaction:
-
Incubate Enzyme + Inhibitor in buffer for 10 min at 30°C.
-
Add Substrate to start reaction.
-
Incubate 10 min.
-
Quench: Add equal volume of ice-cold Methanol or 1M Perchloric acid.
-
-
Analysis:
-
Inject 10 µL onto C18 Reverse Phase column.
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) with 1% Methanol.
-
Detection: UV at 254 nm.
-
Calculation: Measure Hypoxanthine peak area. Fit data to Michaelis-Menten competitive inhibition model (GraphPad Prism).
-
Therapeutic Implications & Safety
Renal Excretory Function
Unlike standard diuretics, 8-AH analogs induce diuresis via "metabolic signaling" rather than ion channel blockade.
-
Mechanism: Accumulation of Inosine activates Adenosine
receptors in the renal medulla increased medullary blood flow natriuresis. -
The Potassium Advantage: 8-Aminoguanine causes antikaliuresis (retention of potassium), which can be dangerous (hyperkalemia). This compound does NOT cause antikaliuresis , making it a safer candidate for chronic renal therapy.
Immunosuppression
The 3-benzyl analogs (e.g., 2,8-diamino-3-benzylhypoxanthine) are designed to target T-cell PNPase.[4] T-cells are uniquely sensitive to PNPase deficiency (accumulation of dGTP leads to apoptosis). These analogs serve as potential leads for autoimmune disorders (Rheumatoid Arthritis) without the broad toxicity of standard chemotherapy.
References
-
Jackson, E. K., et al. (2022). "8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity."[1][3] Journal of Pharmacology and Experimental Therapeutics. Link
-
Senda, H., et al. (1992). "Synthesis and biological activities of 8-amino-3-benzylhypoxanthine and related analogues as inhibitors of human purine nucleoside phosphorylase." Chemical & Pharmaceutical Bulletin. Link
-
Stoeckler, J. D., et al. (1982).[1][2] "Inhibitors of purine nucleoside phosphorylase. C(8)- and C(5')-substitutions." Biochemistry. Link
-
Bzowska, A., et al. (2000). "Purine nucleoside phosphorylases: properties, functions, and clinical aspects." Pharmacology & Therapeutics. Link
-
Gilbertsen, R. B., et al. (1992). "Peptide and non-peptide inhibitors of purine nucleoside phosphorylase." Journal of Biological Chemistry. Link
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- 1. researchgate.net [researchgate.net]
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- 3. 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of human purine nucleoside phosphorylase. Synthesis and biological activities of 8-amino-3-benzylhypoxanthine and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of 8-Aminohypoxanthine on Renal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Nuanced Approach to Purinergic Modulation of Kidney Function
The intricate regulation of renal hemodynamics and tubular function is a critical area of investigation for the development of novel therapeutics for cardiovascular and renal diseases. Among the emerging targets are enzymes and receptors within the purine metabolic pathways. This technical guide provides an in-depth exploration of the in vivo effects of 8-aminohypoxanthine, a pharmacologically active 8-aminopurine, on renal function. Departing from a rigid template, this document is structured to build a comprehensive understanding from the foundational mechanism to practical experimental application. We will delve into the causality behind its diuretic and natriuretic effects, provide validated experimental workflows, and present a clear, data-driven picture of its physiological impact. The protocols and mechanistic discussions are grounded in established research to ensure scientific integrity and reproducibility.
The Central Mechanism: Purine Nucleoside Phosphorylase Inhibition
The primary mechanism of action for this compound and related 8-aminopurines is the competitive inhibition of purine nucleoside phosphorylase (PNPase).[1] This enzyme plays a crucial role in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides like inosine and guanosine into their respective bases, hypoxanthine and guanine.
Causality of Experimental Choice: Targeting PNPase is a strategic choice to modulate the renal environment. By inhibiting this enzyme, the balance of purines in the renal interstitium is shifted. This is not merely a theoretical concept; in vivo studies using renal microdialysis in rats have confirmed that administration of 8-aminopurines leads to a significant increase in the renal interstitial levels of the PNPase substrate, inosine, while simultaneously decreasing levels of the product, hypoxanthine.[2][3] This targeted enzymatic inhibition is the initiating event for the downstream physiological effects on kidney function.[4][5]
The Downstream Cascade: Adenosine A₂B Receptor Activation
The increased concentration of renal interstitial inosine is the critical link to altered kidney function. Inosine acts as an agonist for adenosine receptors, with a particularly significant effect on the adenosine A₂B receptor subtype.[6][7]
-
Expertise & Experience: The selection of the A₂B receptor as the key mediator is validated by knockout animal studies. In rats lacking the A₂B receptor, the diuretic and natriuretic effects of both 8-aminoguanine (a related 8-aminopurine) and direct inosine administration are abolished, whereas these effects persist in A₁ and A₂A receptor knockout rats.[8] This provides compelling evidence for the specificity of this pathway.
Activation of the A₂B receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) in renal microvascular smooth muscle cells.[2][3] This increase in cAMP is a well-established second messenger signal that promotes vasodilation.
Hemodynamic Consequences: Enhanced Medullary Blood Flow
The primary physiological consequence of the PNPase inhibition → inosine increase → A₂B receptor activation cascade is an increase in renal medullary blood flow.[2][6]
-
Trustworthiness: This is not a systemic cardiovascular effect. Studies have shown that while this compound can cause a very slight decrease in heart rate and total renal blood flow (RBF), it specifically and transiently increases medullary blood flow (MBF).[9] This localized vasodilation within the renal medulla is believed to be a key driver of enhanced renal excretory function, potentially by increasing renal interstitial hydrostatic pressure and inhibiting proximal tubule reabsorption.[6]
The following diagram illustrates this core mechanistic pathway.
Caption: Mechanism of this compound Action in the Kidney.
Quantitative In Vivo Effects on Renal Excretory Function
Intravenous administration of this compound at a dose of 33.5 µmol/kg in anesthetized rats produces significant changes in renal excretory function. The compound induces diuresis (increased urine volume), natriuresis (increased sodium excretion), and a mild glucosuria (increased glucose excretion).[1]
A key distinguishing feature of this compound, when compared to the related compound 8-aminoguanine, is its effect on potassium excretion. While 8-aminoguanine causes antikaliuresis (a decrease in potassium excretion), this compound does not significantly alter potassium excretion.[1][3] This nuanced difference is critical for drug development professionals considering the therapeutic window and potential side effects related to electrolyte balance. The antikaliuretic effect of 8-aminoguanine is known to be independent of PNPase inhibition, suggesting pleiotropic actions not shared by this compound.[6]
The following table summarizes the observed effects of 8-aminopurines on key renal parameters.
| Parameter | Vehicle (Control) | This compound (33.5 µmol/kg) | 8-Aminoguanine (33.5 µmol/kg) |
| Urine Flow (µl/min) | No Significant Change | ↑↑ (Significant Increase) | ↑↑↑ (Significant Increase) |
| Sodium Excretion (µmol/min) | No Significant Change | ↑↑ (Significant Increase) | ↑↑↑ (Significant Increase) |
| Glucose Excretion (µmol/min) | No Significant Change | ↑ (Mild Increase) | ↑↑ (Significant Increase) |
| Potassium Excretion (µmol/min) | No Significant Change | ↔ (No Significant Change) | ↓↓ (Significant Decrease) |
| Medullary Blood Flow | No Significant Change | ↑ (Transient Increase) | ↑ (Sustained Increase) |
Note: This table is a qualitative summary based on published findings. Arrow counts indicate relative magnitude of effect where described in the literature.[1][3][9]
Metabolism and Potential Activity of Metabolites
Understanding the metabolic fate of this compound is essential for a complete in vivo assessment. This compound is not only an active compound itself but also a metabolite of 8-aminoinosine.[9] Following administration, 8-aminoinosine is converted to this compound, which then mediates part of the observed renal effects.[9]
Furthermore, this compound is a substrate for xanthine oxidase, which metabolizes it to 8-aminoxanthine.[1][6] There are unpublished observations suggesting that 8-aminoxanthine also possesses diuretic, natriuretic, and glucosuric properties.[6] This indicates that the in vivo renal effects of this compound administration may be the combined result of the parent compound and its active metabolite.
In Vivo Experimental Workflow: A Self-Validating Protocol
This section details a robust, field-proven protocol for assessing the acute effects of compounds like this compound on renal function in an anesthetized rat model. The design incorporates control periods and continuous monitoring to ensure the data is internally validated.
Animal Preparation and Anesthesia
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350 g) are commonly used.
-
Anesthesia: Anesthetize the rat with an appropriate agent (e.g., Inactin, 90 mg/kg intraperitoneally, or isoflurane inhalation).[9][10] The choice of anesthetic is critical, as some agents can impact renal function.[11]
-
Temperature Control: Place the anesthetized animal on a heated surgical table and monitor rectal temperature, maintaining it at approximately 37°C to prevent hypothermia-induced changes in renal function.[12]
-
Tracheotomy: Perform a tracheotomy and insert a polyethylene tube to ensure a patent airway.[12]
Surgical Cannulation
-
Femoral Vein: Cannulate a femoral vein for the continuous infusion of maintenance fluids (e.g., saline) and for the bolus injection of the test compound.[12][13]
-
Femoral Artery: Cannulate a femoral artery for continuous monitoring of mean arterial blood pressure (MABP) and for collection of blood samples.[12][13]
-
Ureter/Bladder: Expose the kidneys via a flank or midline incision. Cannulate the ureter(s) or the bladder with polyethylene tubing for timed urine collections.[12][13] This is the most direct and accurate method for measuring urine output in an acute setting.
Renal Function Measurement
-
Glomerular Filtration Rate (GFR): GFR is the gold-standard measure of kidney filtration function. It is determined by the clearance of a substance that is freely filtered but not reabsorbed or secreted, such as inulin.[13]
-
Administer a priming dose of FITC-inulin followed by a continuous intravenous infusion to achieve steady-state plasma concentrations.
-
Collect timed urine samples and mid-point arterial blood samples during experimental periods.
-
Measure FITC-inulin concentration in plasma and urine using a fluorometer.
-
Calculate GFR using the formula: GFR = (Urine [Inulin] × Urine Flow Rate) / Plasma [Inulin].[13]
-
-
Renal Blood Flow (RBF): Total RBF can be measured using a flow probe placed around the renal artery. Medullary Blood Flow (MBF) is more specific and can be assessed using laser Doppler flowmetry with a probe placed on the decapsulated kidney surface over the medulla.[3][12]
Experimental Protocol & Data Collection
-
Stabilization: Allow the animal to stabilize for at least 60 minutes after surgery before beginning the experiment.
-
Baseline Period (Control): Collect two or three consecutive 20-30 minute baseline urine samples. Collect a midpoint blood sample during this period.
-
Compound Administration: Administer an intravenous bolus of this compound (e.g., 33.5 µmol/kg) or vehicle.[9]
-
Experimental Periods: Immediately following administration, begin a series of timed urine collections (e.g., three 30-minute periods) to capture the onset, peak, and duration of the response.[9] Collect midpoint blood samples for each period.
-
Analysis: Measure urine volume gravimetrically. Analyze urine and plasma for sodium and potassium (flame photometry) and glucose (colorimetric assay).[9]
The following diagram outlines the experimental workflow.
Caption: In Vivo Renal Function Assessment Workflow.
Safety and Nephrotoxicity Profile
A critical component of any drug development guide is the assessment of safety. Currently, published data on the specific nephrotoxicity of this compound is limited. However, studies involving chronic administration of the related compound 8-aminoguanosine in mice showed it was well-tolerated with no overt signs of toxicity.[6] In studies with 8-aminoguanine in a rat model of metabolic syndrome, treatment was associated with improved kidney and heart histopathology.[6]
Self-Validating System for Toxicity Assessment: To rigorously assess potential nephrotoxicity, the experimental protocol should be expanded to include:
-
Histological Analysis: At the end of the acute experiment, or after a chronic dosing regimen, kidneys should be harvested, fixed in formalin, and processed for histological evaluation.[14] Staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) can reveal signs of tubular damage, such as cellular vacuolation, pyknosis, interstitial fibrosis, or glomerular abnormalities.[15][16]
-
Biomarker Analysis: Plasma and urine should be analyzed for established biomarkers of kidney injury. While traditional markers like blood urea nitrogen (BUN) and plasma creatinine are useful, more sensitive and specific markers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) can detect subtle, early-stage tubular injury.[17]
The absence of antikaliuresis with this compound suggests a more favorable safety profile compared to 8-aminoguanine, as it avoids the risk of hyperkalemia.[1] However, dedicated studies are required to fully characterize its renal safety.
Conclusion and Future Directions
This compound is a promising compound that modulates renal function through a well-defined purinergic pathway. Its ability to induce diuresis and natriuresis without causing potassium retention makes it a molecule of significant interest for conditions characterized by fluid and sodium overload, such as hypertension and heart failure.[1][9]
For drug development professionals, the key takeaways are:
-
Mechanism is Validated: The PNPase → Inosine → A₂B Receptor pathway is a robust and druggable target.
-
Effects are Nuanced: The lack of effect on potassium excretion is a significant advantage over other 8-aminopurines.
-
Metabolism is a Factor: The potential activity of the 8-aminoxanthine metabolite must be considered in pharmacodynamic and pharmacokinetic studies.
Future research should focus on obtaining detailed quantitative data for GFR and RBF, conducting dedicated nephrotoxicity studies, and elucidating the precise mechanism responsible for the differential effect on potassium handling. The protocols and insights provided in this guide offer a solid framework for conducting such pivotal in vivo investigations.
References
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Jackson, E. K., Gillespie, D. G., & Mi, Z. (2023). 8-Aminoguanine and Its Actions on Renal Excretory Function. Hypertension, 80(5), 981–994. [Link]
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Jackson, E. K., Gillespie, D. G., & Mi, Z. (2023). 8-Aminoguanine and Its Actions on Renal Excretory Function. PubMed Central. [Link]
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Jackson, E. K., et al. (2022). 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. PubMed Central. [Link]
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Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. ResearchGate. [Link]
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Jackson, E. K., et al. (2022). 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. PubMed Central. [Link]
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Al-Husseini, Z., et al. (2022). Lack of xanthine dehydrogenase leads to a remarkable renal decline in a novel hypouricemic rat model. iScience. [Link]
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Jackson, E. K., Gillespie, D. G., & Mi, Z. (2023). 8-Aminoguanine and Its Actions on Renal Excretory Function. ResearchGate. [Link]
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Nikolic-Paterson, D. J., & Kitching, A. R. (2014). The role of adenosine receptors A2A and A2B signaling in renal fibrosis. PubMed. [Link]
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Casellas, D., & Mimran, A. (1981). Evaluation of methods of measuring glomerular and nutrient blood flow in rat kidneys. American Journal of Physiology-Renal Physiology. [Link]
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Holstein-Rathlou, N. H., & Marsh, D. J. (1989). Early effects of renal denervation in the anaesthetised rat: natriuresis and increased cortical blood flow. The Journal of Physiology. [Link]
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Pineda, S., et al. (2021). Renal Histologic Analysis Provides Complementary Information to Kidney Function Measurement for Patients with Early Diabetic or Hypertensive Disease. Journal of the American Society of Nephrology. [Link]
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Patel, S., et al. (2024). Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury. In Vivo. [Link]
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Khavandgar, S., et al. (2021). Purine nucleoside phosphorylase inhibition ameliorates age-associated lower urinary tract dysfunctions. GeroScience. [Link]
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Kitazawa, K., et al. (2024). Chronological Changes in the Histology of Infection-Related Glomerulonephritis in Renal Allograft: A Case Report. International Journal of Molecular Sciences. [Link]
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Yamagishi, N., et al. (2007). Calculation of glomerular filtration rate in conscious rats by the use of a bolus injection of iodixanol and a single blood sample. Journal of Pharmacological and Toxicological Methods. [Link]
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Balafa, O., et al. (2012). Histological evaluations of the renal sections. ResearchGate. [Link]
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Khavandgar, S., et al. (2019). PNPase inhibition as a novel and effective treatment for chronic bladder pain. Urology. [Link]
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Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. Hypertension. [Link]
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Abdel-Kader, M. S. (2016). The renal effects of amino acids infusion. Signa Vitae. [Link]
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Kormann, R., et al. (2021). Kidney Histopathology and Prediction of Kidney Failure: A Retrospective Cohort Study. Journal of the American Society of Nephrology. [Link]
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Grenz, A., et al. (2008). The Reno-Vascular A2B Adenosine Receptor Protects the Kidney from Ischemia. PLOS Medicine. [Link]
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Khavandgar, S., et al. (2023). Purine Nucleoside Phosphorylase as a Target to Treat Age-Associated LUT Dysfunction. FASEB BioAdvances. [Link]
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de Oliveira, J. F., et al. (2008). Renal function and histology after acute hemorrhage in rats under dexmedetomidine action. Acta Cirurgica Brasileira. [Link]
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Khavandgar, S., et al. (2024). Purine nucleoside phosphorylase as a target for the treatment of interstitial cystitis/bladder pain syndrome with and without Hunner lesions. Frontiers in Pain Research. [Link]
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Zimmer, J., et al. (2022). Methods for Assessment of the Glomerular Filtration Rate in Laboratory Animals. Kidney Diseases. [Link]
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Al-Kelaby, W. J. A., et al. (2023). HISTOLOGICAL AND BIOCHEMICAL EVALUATION OF THE EFFICIENCY OF RABBIT KIDNEY AFTER PARTIAL OR RADICAL NEPHRECTOMY. Biochemical and Cellular Archives. [Link]
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Reic, T., et al. (2023). Adenosine A2B Receptor Antagonism Interferes with TGF-β Cellular Signaling Through SMAD2/-3 and p65-Nf-κB in Podocytes and Protects from Phenotypical Transformation in Experimental Diabetic Glomerulopathy. International Journal of Molecular Sciences. [Link]
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Patel, S., et al. (2024). Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury. PubMed Central. [Link]
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Brands, M. W., & Jackson, K. E. (2015). Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat. Journal of Visualized Experiments. [Link]
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Pisano, A., et al. (2017). Xanthine Oxidase Inhibitors for Improving Renal Function in Chronic Kidney Disease Patients: An Updated Systematic Review and Meta-Analysis. International Journal of Molecular Sciences. [Link]
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Vallon, V., Mühlbauer, B., & Osswald, H. (2006). Adenosine and Kidney Function. Physiological Reviews. [Link]
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Zimmer, J., et al. (2022). Methods for Assessment of the Glomerular Filtration Rate in Laboratory Animals. SciSpace. [Link]
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Vallon, V., Mühlbauer, B., & Osswald, H. (2006). Adenosine and Kidney Function. American Physiological Society. [Link]
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Al-Gizawiy, M. M., et al. (2016). Effects of General Anesthesia on 2 Urinary Biomarkers of Kidney Injury—Hepatitis A Virus Cellular Receptor 1 and Lipocalin 2—in Male C57BL/6J Mice. Comparative Medicine. [Link]
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The Pharmacological Profile of 8-Aminohypoxanthine and Its Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The family of 8-aminopurines represents a promising frontier in purine-based therapeutics, with significant potential across a spectrum of cardiovascular, renal, and age-related diseases. This technical guide provides an in-depth exploration of the pharmacological profile of 8-aminohypoxanthine and its key derivatives. We will dissect its core mechanism of action as a purine nucleoside phosphorylase (PNPase) inhibitor, the subsequent "rebalancing" of the purine metabolome, and the downstream physiological effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this emerging therapeutic class.
Introduction: The Emerging Significance of 8-Aminopurines
Purinergic signaling, mediated by purine nucleosides and nucleotides, is a fundamental regulatory system in the body. While therapeutic interventions targeting adenosine and ATP receptors are well-established, recent investigations have unveiled a novel class of pharmacologically active endogenous purines: the 8-aminopurines.[1][2] This family, which includes 8-aminoguanine, 8-aminoinosine, and this compound, has demonstrated profound beneficial effects in preclinical models of systemic and pulmonary hypertension, metabolic syndrome, chronic kidney disease, and age-associated retinal and lower urinary tract dysfunction.[1][2][3] The therapeutic potential of these compounds appears to stem from their ability to modulate the purine salvage pathway, offering a unique approach to treating complex multifactorial diseases.
Core Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase (PNPase)
The primary molecular target of this compound and its congeners is purine nucleoside phosphorylase (PNPase), a key enzyme in the purine salvage pathway. PNPase catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine and guanosine, to their respective purine bases, hypoxanthine and guanine, and ribose-1-phosphate.
This compound acts as a competitive inhibitor of PNPase.[4][5] This inhibition leads to a significant shift in the balance of the purine metabolome, a phenomenon we term "purine rebalancing."[1][2]
The consequences of PNPase inhibition are twofold:
-
Accumulation of PNPase Substrates: The levels of inosine and guanosine, which are normally degraded by PNPase, increase in the extracellular space.
-
Depletion of PNPase Products: The production of hypoxanthine and guanine is consequently reduced.
This rebalancing has significant downstream effects, as inosine itself is a bioactive molecule, and the reduction of potentially pro-inflammatory purines like hypoxanthine contributes to the therapeutic profile.[2][3]
Caption: Mechanism of PNPase inhibition by this compound.
The Pharmacological Profile of this compound
The inhibitory action of this compound on PNPase translates into a distinct pharmacological profile characterized by diuretic and natriuretic effects.[4][5]
Renal Effects: Diuresis and Natriuresis
In preclinical studies, administration of this compound induces both diuresis (increased urine output) and natriuresis (increased sodium excretion).[5] These effects are desirable in the management of conditions such as hypertension and heart failure. Notably, unlike some other 8-aminopurines like 8-aminoguanine, this compound does not significantly alter potassium excretion, which could be a favorable safety feature.[5]
The diuretic and natriuretic actions are thought to be mediated, at least in part, by the accumulation of inosine following PNPase inhibition. Inosine can activate adenosine A2B receptors in the kidney, leading to increased medullary blood flow and enhanced renal excretory function.[1]
Metabolism
This compound is a metabolite of 8-aminoinosine, with the conversion being catalyzed by PNPase itself, for which 8-aminoinosine acts as a competitive substrate.[4][5] Furthermore, this compound can be further metabolized by xanthine oxidase to 8-aminoxanthine.[4][5]
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diuretic and natriuretic properties of 8-aminohypoxanthine
An In-Depth Technical Guide to the Diuretic and Natriuretic Properties of 8-Aminohypoxanthine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is an emerging member of the pharmacologically active 8-aminopurine family, distinguished by its potent diuretic and natriuretic properties. Unlike its structural analog 8-aminoguanine, which also affects glucose and potassium excretion, this compound offers a more targeted renal effect. Its primary mechanism of action is the competitive inhibition of purine nucleoside phosphorylase (PNPase), a key enzyme in the purine salvage pathway. This inhibition rebalances the renal purine metabolome, leading to an accumulation of inosine. The elevated inosine levels subsequently activate adenosine A2B receptors, triggering a signaling cascade that increases renal medullary blood flow and ultimately enhances sodium and water excretion. This focused mechanism, which notably does not alter potassium excretion, positions this compound as a promising therapeutic candidate for conditions requiring effective diuresis and natriuresis, such as hypertension, heart failure, and chronic kidney disease, where maintaining potassium homeostasis is critical.[1][2][3]
Introduction: A New Frontier in Purine-Based Renal Therapeutics
The management of fluid and electrolyte balance is fundamental in treating a spectrum of cardiovascular and renal diseases. For decades, diuretic therapy has been a cornerstone in this effort. However, existing diuretic classes often present clinical challenges, including electrolyte disturbances like hypokalemia or hyperkalemia. The discovery of the renal effects of 8-aminopurines has opened a new avenue for developing novel diuretic agents with potentially more favorable safety profiles.[3]
Within this class, this compound stands out for its specific pharmacological profile. While related compounds like 8-aminoguanine induce a broader range of effects including glucosuria (excretion of glucose in urine) and antikaliuresis (reduction of potassium excretion), this compound and its prodrug, 8-aminoinosine, elicit strong diuresis and natriuresis with minimal impact on glucose and, crucially, no effect on potassium excretion.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, downstream signaling, metabolic fate, and the experimental methodologies required to validate its unique renal properties.
Section 1: Core Mechanism of Action - PNPase Inhibition
The diuretic and natriuretic effects of this compound are rooted in its ability to inhibit purine nucleoside phosphorylase (PNPase).[1][4] PNPase is a critical enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of N-ribosidic bonds in purine nucleosides like inosine and guanosine to their respective bases, hypoxanthine and guanine.
By acting as a competitive inhibitor, this compound blocks the catalytic activity of PNPase.[1][2] This inhibition disrupts the normal flux of the purine salvage pathway, leading to a significant shift in the renal interstitial concentrations of purine metabolites:
-
Increased Substrates: The concentration of PNPase substrates, particularly inosine and guanosine, rises.[3][4]
-
Decreased Products: The concentration of PNPase products, hypoxanthine and guanine, falls.[3][4]
This "rebalancing" of the purine metabolome is the initiating event that triggers the downstream signaling responsible for the compound's renal effects.[3]
Caption: Inhibition of PNPase by this compound.
Comparative Inhibitory Potency
Studies have quantified the inhibitory constant (Ki) of various 8-aminopurines against PNPase. This data is crucial for understanding the structure-activity relationship and relative potency.
| Compound | Ki against rhPNPase (µM) | Reference |
| 8-Aminoguanine | Potent inhibitor (exact Ki varies by study) | [1] |
| This compound | 28 µM (with inosine as substrate) | [2] |
| This compound | 20 µM (with guanosine as substrate) | [2] |
| 8-Aminoinosine | 35 µM | [2] |
Section 2: Downstream Signaling Cascade
The increased renal interstitial concentration of inosine is the primary driver of the diuretic and natriuretic effects.[4] Inosine acts as an agonist for adenosine receptors, specifically the A2B subtype, initiating a well-defined signaling cascade.[3][4]
-
A2B Receptor Activation: Elevated inosine binds to and activates adenosine A2B receptors located on renal microvascular smooth muscle cells.[4]
-
Adenylyl Cyclase Stimulation: The activated A2B receptor, a G-protein coupled receptor, stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4]
-
Physiological Response: The rise in intracellular cAMP leads to smooth muscle relaxation, resulting in increased renal medullary blood flow. This hemodynamic change is a key factor in promoting the excretion of sodium (natriuresis) and water (diuresis).[3][4]
This pathway explains how PNPase inhibition is mechanistically linked to the observed renal excretory effects without directly interacting with ion transporters in the tubular epithelial cells, a mechanism distinct from many conventional diuretics.
Caption: Downstream signaling from PNPase inhibition to diuresis.
Section 3: Pharmacokinetics and Metabolism
Understanding the metabolic fate of this compound is essential for drug development.
-
Prodrug Relationship: 8-Aminoinosine is considered a prodrug for this compound. 8-aminoinosine is a competitive substrate for PNPase and is metabolized by it to form this compound, which is a more direct competitive inhibitor.[1][2] In vivo administration of 8-aminoinosine leads to an increased excretion of this compound, confirming this metabolic conversion.[1]
-
Xanthine Oxidase Metabolism: this compound is a substrate for xanthine oxidase, which metabolizes it to 8-aminoxanthine.[1] However, the efficiency of this conversion is notably lower than that for the endogenous substrate, hypoxanthine.
Kinetic Comparison of Xanthine Oxidase Substrates
| Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) |
| Hypoxanthine | Similar to this compound | ~3.1x higher than this compound |
| This compound | Similar to hypoxanthine | ~32% of the Vmax for hypoxanthine |
| Data derived from graphical representation in Jackson et al., 2022.[5] |
This slower rate of metabolism by xanthine oxidase may contribute to a more sustained duration of action for this compound compared to endogenous purines.
Section 4: Experimental Protocols for Evaluation
Validating the requires robust in vitro and in vivo assays.
Protocol 4.1: In Vitro PNPase Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of this compound against recombinant human PNPase (rhPNPase).
Methodology:
-
Reagents & Materials: Recombinant human PNPase, inosine (substrate), phosphate buffer (pH 7.4), this compound, HPLC system with UV detector.
-
Assay Preparation: Prepare a series of dilutions of this compound. Prepare a range of inosine substrate concentrations.
-
Enzymatic Reaction: In a microplate or reaction tube, combine the phosphate buffer, a fixed amount of rhPNPase, and a specific concentration of this compound.
-
Initiation: Start the reaction by adding the inosine substrate. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).
-
Termination: Stop the reaction, typically by adding an acid or a strong solvent.
-
Quantification: Analyze the reaction mixture using HPLC to quantify the amount of product (hypoxanthine) formed.
-
Data Analysis: Plot the reaction velocity against the substrate concentration for each inhibitor concentration. Use nonlinear regression analysis with software like GraphPad Prism to fit the data to a competitive inhibition model and calculate the Ki value.[2]
Causality & Validation: This protocol directly measures the interaction between the compound and its target enzyme. By varying both substrate and inhibitor concentrations, a competitive inhibition model can be statistically validated, confirming the mechanism of action.
Protocol 4.2: In Vivo Diuretic and Natriuretic Assessment (Rodent Model)
Objective: To quantify the effects of this compound on urine volume, sodium excretion, and potassium excretion in vivo.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or a similar standard rodent model.
-
Acclimation: House the animals in metabolic cages for several days to acclimate them to the environment and allow for baseline measurements.
-
Dosing: Administer this compound (e.g., 33.5 µmol/kg) via intravenous or intraperitoneal injection. A vehicle control group (e.g., saline) must be run in parallel.[1]
-
Urine Collection: Collect urine at timed intervals (e.g., every 30 minutes for a period of 2-3 hours) post-injection.
-
Volume Measurement: Record the volume of urine collected at each interval.
-
Electrolyte Analysis: Measure the concentration of sodium (Na+) and potassium (K+) in the collected urine samples using a flame photometer or ion-selective electrodes.
-
Data Analysis: Calculate the total excretion rates for urine (mL/hr), sodium (µmol/hr), and potassium (µmol/hr). Compare the results from the this compound-treated group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Workflow for in vivo assessment of renal effects.
Section 5: Therapeutic Potential and Comparative Profile
The distinct pharmacological profile of this compound makes it a compelling candidate for specific clinical scenarios. Its ability to promote sodium and water excretion without affecting potassium levels is a significant advantage over many diuretics that can cause hypo- or hyperkalemia.
Comparative Renal Effects of 8-Aminopurines
| Feature | 8-Aminoguanine | This compound | 8-Aminoinosine |
| Diuresis | Yes (Strong) | Yes (Strong) | Yes (Strong) |
| Natriuresis | Yes (Strong) | Yes (Strong) | Yes (Strong) |
| Glucosuria | Yes (Pronounced) | Yes (Less Pronounced) | Yes (Less Pronounced) |
| Effect on K+ Excretion | Antikaliuretic (Decreases) | No Change | No Change |
| Source: Jackson et al., 2022.[1][2] |
This profile suggests that this compound could be particularly useful for treating hypertension or edema in patients where maintaining normal potassium levels is paramount, such as those with chronic kidney disease or those on concurrent medications that affect potassium balance.[1][3]
Conclusion
This compound is a novel purine-based diuretic and natriuretic agent with a clear and compelling mechanism of action. By inhibiting PNPase, it triggers a physiological cascade that enhances renal excretion of sodium and water without the confounding effects on potassium excretion observed with its analog, 8-aminoguanine. This targeted activity, combined with a growing understanding of its metabolism and downstream effects, underscores its potential as a next-generation therapeutic for managing fluid and electrolyte balance in complex patient populations. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic utility.
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8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity . Source: PubMed. [Link]
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Effects of 8-aminoinosine and this compound on the urinary... . Source: ResearchGate. [Link]
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Effects of 8-aminoguanine, this compound, and 8-aminoinosine on... . Source: ResearchGate. [Link]
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SYNTHESIS AND EVALUATION OF XANTHINE-BASED COMPOUNDS AS ANTI-OBESITY AGENTS . Source: Rasayan Journal of Chemistry. [Link]
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Kinetics of xanthine oxidase metabolism of hypoxanthine versus... . Source: ResearchGate. [Link]
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A Technical Guide to the Preliminary Toxicological Investigation of 8-Aminohypoxanthine
Introduction and Strategic Rationale
8-Aminohypoxanthine (8-AHPX) is an 8-substituted purine that functions as a competitive antagonist of purine nucleoside phosphorylase (PNPase).[1] It is an active metabolite of 8-aminoinosine, which is converted to 8-AHPX by PNPase, the very enzyme it subsequently inhibits.[1][2] Like its structural analog 8-aminoguanine, 8-AHPX has demonstrated pharmacological activity, including diuretic and natriuretic effects, by altering the purine metabolome.[2][3] While this targeted activity presents therapeutic potential, any novel chemical entity, particularly one designed to interfere with a fundamental biochemical pathway like purine metabolism, requires a thorough toxicological evaluation.
This guide provides a comprehensive framework for the preliminary, non-clinical toxicity investigation of 8-AHPX. The strategy is designed not merely to identify hazards, but to understand the mechanistic basis for any observed toxicity. We will proceed from foundational in vitro assessments of cytotoxicity and genotoxicity to a targeted in vivo study, establishing a logical, evidence-based pathway for risk assessment suitable for researchers, scientists, and drug development professionals.
The Mechanistic Landscape: Metabolism and Hypothesized Toxicities
A robust toxicological investigation is built upon a strong mechanistic hypothesis. For 8-AHPX, this requires understanding its metabolic fate and considering the established toxicities of its chemical class, the purine analogs.
Metabolic Fate and Pharmacological Action
The primary mechanism of action for 8-AHPX is the competitive inhibition of PNPase.[1] This enzyme is a critical component of the purine salvage pathway, catalyzing the phosphorolysis of inosine and guanosine to hypoxanthine and guanine, respectively. By inhibiting PNPase, 8-AHPX is expected to cause a "rebalancing" of the purine metabolome, increasing the substrates (inosine, guanosine) and decreasing the products (hypoxanthine, guanine).[3][4] Furthermore, 8-AHPX itself is a substrate for xanthine oxidase, which metabolizes it to 8-aminoxanthine.[2] This metabolic pathway is central to both its intended pharmacological effect and its potential toxicity profile.
Caption: Metabolic conversion and inhibitory action of 8-AHPX.
Potential Toxicity Pathways
The toxicological profile of 8-AHPX can be hypothesized to originate from three primary sources: on-target effects, off-target cytotoxicity, and genotoxicity.
-
On-Target Toxicity: Excessive inhibition of PNPase could lead to a profound disruption of purine homeostasis. While increasing inosine may have therapeutic benefits, a significant accumulation of nucleosides or depletion of purine bases could have unforeseen consequences on cellular energy and signaling.
-
Off-Target Cytotoxicity: Like any xenobiotic, 8-AHPX may exert toxic effects on cellular machinery independent of PNPase inhibition, particularly at higher concentrations. This could involve mitochondrial dysfunction, membrane destabilization, or other mechanisms.
-
Genotoxicity: As a purine analog, 8-AHPX carries a structural alert for potential genotoxicity.[5] Analogs can interfere with DNA and RNA synthesis, either by inhibiting key enzymes or by being incorporated into nucleic acid chains, leading to mutations.[6] Defects in purine metabolism have been shown to lead to the incorporation of non-canonical bases like hypoxanthine into DNA and RNA, a potential mechanism of toxicity that must be investigated for 8-AHPX.[7]
Caption: Logical framework for investigating potential 8-AHPX toxicity.
A Phased Strategy for Preliminary Toxicity Assessment
A tiered, or phased, approach is the most efficient method for a preliminary investigation. This strategy begins with broad, high-throughput in vitro assays to identify potential liabilities before committing to more resource-intensive in vivo studies.
-
Phase 1: Foundational Characterization & In Vitro Screening. This phase establishes the purity of the test article and assesses its potential for direct cellular and genetic toxicity.
-
Phase 2: In Vivo Acute Systemic Toxicity. If the in vitro results suggest an acceptable profile, this phase assesses the compound's effects in a whole-animal model to understand its systemic toxicity and identify potential target organs.
Caption: A tiered workflow for the toxicological evaluation of 8-AHPX.
Detailed Experimental Protocols & Rationale
The integrity of any toxicological study rests on the quality of its execution. The following protocols are standard, validated methods that form the bedrock of preclinical safety assessment.
Test Article Characterization
Rationale: The validity of toxicology data is contingent upon the identity and purity of the test article. Impurities, which can arise during synthesis, could have their own toxicological profiles, confounding the results.[8]
Protocol:
-
Identity Verification: Confirm the chemical structure of the 8-AHPX batch using NMR and Mass Spectrometry.
-
Purity Assessment: Quantify the purity using HPLC, aiming for >95% purity.[9]
-
Solubility Determination: Establish solubility in relevant vehicles (e.g., saline, DMSO, cell culture media) to ensure accurate dose preparation.
-
Stability Analysis: Assess the stability of the compound in the chosen vehicle under experimental conditions.
In Vitro Cytotoxicity Assessment: MTT Assay
Rationale: The MTT assay is a rapid, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] It is a fundamental screening tool to determine the concentration range at which a compound begins to exert overt cellular toxicity, providing the basis for dose selection in subsequent, more complex assays like genotoxicity tests.[12]
Protocol:
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1x10⁴ cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 8-AHPX in culture medium. Replace the existing medium with the 8-AHPX solutions, including a vehicle control and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a relevant duration (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
| Cell Line | Exposure Time (hr) | 8-AHPX IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| HepG2 | 24 | [Experimental Data] | [Experimental Data] |
| HepG2 | 48 | [Experimental Data] | [Experimental Data] |
| HEK293 | 24 | [Experimental Data] | [Experimental Data] |
| HEK293 | 48 | [Experimental Data] | [Experimental Data] |
| Table 1: Example Data Table for In Vitro Cytotoxicity Results. |
In Vitro Genotoxicity Assessment
Rationale: Regulatory agencies require a standard battery of genotoxicity tests to identify compounds that can cause genetic damage.[13] This typically includes a bacterial assay for gene mutations and a mammalian cell assay for chromosomal damage.[14][15]
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
-
Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of point mutations.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver) to identify metabolites that may be genotoxic.
-
Exposure: Combine the bacterial strain, 8-AHPX at various concentrations, and S9 mix (if applicable) in molten top agar. Pour onto minimal glucose agar plates.
-
Incubation: Incubate plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine or tryptophan). A significant, dose-dependent increase in revertant colonies compared to the vehicle control indicates a positive result.
Protocol 2: In Vitro Micronucleus Assay
-
Cell Culture: Use a mammalian cell line (e.g., CHO, TK6) and treat with at least three concentrations of 8-AHPX, selected based on the cytotoxicity results (the highest concentration should induce ~50% cytotoxicity).
-
Metabolic Activation: As with the Ames test, run parallel experiments with and without S9 metabolic activation.
-
Treatment & Recovery: Expose cells to the compound for a short period (e.g., 3-6 hours), then wash and allow them to recover in fresh medium for a period equivalent to 1.5-2 normal cell cycles. Include cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting & Staining: Harvest the cells, fix, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent DNA dye).
-
Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis).
In Vivo Acute Toxicity Investigation
Rationale: In vivo studies are essential to understand the toxicological effects of a compound in a complex biological system.[16] An acute toxicity study provides critical information on the potential for lethality, identifies clinical signs of toxicity, and can indicate which organs are primary targets of the compound, guiding the design of future, longer-term studies.[17][18]
Protocol: Rodent Acute Toxicity Study (e.g., OECD 423 Guideline)
-
Species Selection: Use a standard rodent model, such as the Sprague-Dawley rat.
-
Administration: Administer 8-AHPX via the intended clinical route (e.g., oral gavage or intravenous injection) as a single dose.
-
Dosing (Acute Toxic Class Method): Use a sequential dosing procedure with a small number of animals (e.g., 3 per step). Start with a dose based on in vitro data. Depending on the outcome (mortality or survival), the next dose is increased or decreased.
-
Observation: Observe animals closely for the first several hours post-dosing and then daily for 14 days. Record all clinical signs of toxicity (e.g., changes in behavior, posture, respiration, skin, and fur). Record body weights prior to dosing and at days 7 and 14.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination, particularly from any animals that died during the study or showed signs of toxicity.
| Dose (mg/kg) | Sex | N | Mortality | Key Clinical Observations | Gross Necropsy Findings |
| [Dose 1] | M/F | 3/3 | [Data] | [e.g., Lethargy, piloerection] | [e.g., Kidney discoloration] |
| [Dose 2] | M/F | 3/3 | [Data] | [e.g., No abnormal signs] | [e.g., No abnormal findings] |
| [Dose 3] | M/F | 3/3 | [Data] | [Data] | [Data] |
| Table 2: Example Data Summary for an Acute In Vivo Study. |
Data Integration and Decision Making
The culmination of this preliminary investigation is an integrated risk assessment.
-
A potent cytotoxic profile (low µM IC₅₀) without a clear therapeutic window would be a significant concern.
-
A positive result in any genotoxicity assay is a major red flag. A positive Ames test suggests the compound is a bacterial mutagen, while a positive micronucleus test indicates the potential to damage chromosomes in mammalian cells. Such a finding would require significant follow-up and could halt development.
-
The in vivo study provides the systemic context. If clinical signs point to a specific organ system (e.g., neurotoxicity, as is common with some purine analogs[6]), this will be confirmed by histopathology and become the focus of future, repeat-dose toxicity studies.
A decision to proceed with further development would require, at a minimum, a clean genotoxicity profile and an acute toxicity profile that suggests a reasonable safety margin between the observed toxic doses and the anticipated efficacious dose.
Conclusion
The preliminary toxicological investigation of this compound requires a systematic, multi-faceted approach. By integrating in vitro assays for cytotoxicity and genotoxicity with a well-designed in vivo acute toxicity study, researchers can efficiently identify potential liabilities and make informed decisions. This framework ensures that the investigation is not only compliant with standard preclinical expectations but is also driven by a sound, mechanistic understanding of the compound's potential to cause harm, balancing the promise of its therapeutic action against the paramount requirement of patient safety.
References
- 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC - NIH. (n.d.).
- 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and N
- 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. (2024). PubMed.
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- Purine analogues – Knowledge and References. (n.d.). Taylor & Francis.
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Methodological & Application
A Spectrophotometric Assay for Quantifying the Inhibition of Purine Nucleoside Phosphorylase (PNPase) by 8-Aminohypoxanthine
An Application Note for Drug Discovery & Development Professionals
Abstract
Purine Nucleoside Phosphorylase (PNPase, E.C. 2.4.2.1) is a pivotal enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides.[1][2] Its critical role in T-cell proliferation has made it a significant target for the development of immunosuppressive and chemotherapeutic agents.[1][2] This application note provides a detailed, field-proven protocol for a continuous spectrophotometric assay to measure the inhibitory activity of compounds against PNPase, with a specific focus on 8-aminohypoxanthine, a known competitive inhibitor.[3][4] The described methodology is robust, reproducible, and suitable for high-throughput screening applications in a 96-well format.
Introduction: The Significance of PNPase Inhibition
Purine Nucleoside Phosphorylase is a key enzyme that degrades purine nucleosides, such as inosine and guanosine, into their respective bases (hypoxanthine and guanine) and ribose-1-phosphate.[1][5] This function is central to the purine salvage pathway, which allows cells to recycle purine bases for nucleotide synthesis. In humans, a deficiency in PNPase leads to a toxic accumulation of deoxyguanosine, specifically in T-lymphocytes, resulting in severe T-cell immunodeficiency with little to no effect on B-cell function.[1][2]
This T-cell specific toxicity makes the inhibition of PNPase a compelling strategy for developing targeted therapies for T-cell mediated autoimmune diseases, organ transplant rejection, and T-cell malignancies.[1][6] By blocking PNPase, inhibitor compounds can mimic the effects of genetic PNPase deficiency, inducing apoptosis in proliferating T-cells.
This compound is a purine analog that has been identified as an inhibitor of PNPase.[3][4][7] Understanding its mechanism and potency is crucial for drug development efforts. This protocol provides the framework for determining the half-maximal inhibitory concentration (IC₅₀) of this compound and can be adapted for other potential inhibitors.
Principle of the Assay
The PNPase inhibition assay described herein is a continuous, enzyme-coupled spectrophotometric method. The activity of PNPase is monitored by measuring the formation of one of its products, hypoxanthine.
The core reaction is: Inosine + Phosphate (Pᵢ) --(PNPase)--> Hypoxanthine + Ribose-1-Phosphate
Directly measuring hypoxanthine formation can be challenging. Therefore, a coupling enzyme, Xanthine Oxidase (XO), is introduced into the reaction mixture. XO catalyzes the oxidation of hypoxanthine to uric acid. This secondary reaction is advantageous because uric acid has a distinct absorbance maximum at 293 nm, whereas the other reactants and products do not absorb significantly at this wavelength.[2][8]
The coupled reaction is: Hypoxanthine + O₂ + H₂O --(Xanthine Oxidase)--> Uric Acid + H₂O₂
The rate of increase in absorbance at 293 nm is directly proportional to the rate of hypoxanthine production, and thus, to the activity of PNPase. When an inhibitor like this compound is present, the rate of uric acid formation decreases. By measuring this rate at various inhibitor concentrations, a dose-response curve can be generated to determine the inhibitor's potency (IC₅₀).
Figure 1: Biochemical pathway of the coupled PNPase inhibition assay.
Experimental Protocol
This protocol is optimized for a 96-well UV-transparent microplate format, with a total reaction volume of 200 µL.
-
Enzyme: Human Purine Nucleoside Phosphorylase (recombinant)
-
Substrate: Inosine
-
Inhibitor: this compound
-
Coupling Enzyme: Xanthine Oxidase (from bovine milk)
-
Buffer Component: Potassium Phosphate Monobasic (KH₂PO₄)
-
Buffer Component: HEPES or Tris-HCl
-
Solvent: Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor
-
Equipment:
-
UV-transparent 96-well microplates
-
Spectrophotometric microplate reader capable of kinetic measurements at 293 nm
-
Multichannel pipette
-
Standard laboratory consumables (tubes, tips, etc.)
-
-
PNPase Assay Buffer (1X): 50 mM Potassium Phosphate (KH₂PO₄), pH 7.4.
-
Inosine Substrate Stock (10 mM): Dissolve in PNPase Assay Buffer. Store at -20°C.
-
This compound Inhibitor Stock (10 mM): Dissolve in 100% DMSO. Store at -20°C.
-
Rationale: DMSO is a common solvent for organic molecules. It is critical to keep the final DMSO concentration in the assay low (<1%) to avoid solvent-induced enzyme inhibition.
-
-
PNPase Enzyme Working Solution (e.g., 2 U/mL): Dilute the stock enzyme in cold PNPase Assay Buffer immediately before use. Keep on ice. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Xanthine Oxidase (XO) Working Solution (e.g., 0.4 U/mL): Dilute in PNPase Assay Buffer. Prepare fresh.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in PNPase Assay Buffer to create a range of concentrations. A 10-point, 3-fold dilution series is a good starting point. Remember to include a "No Inhibitor" control (buffer only) and a "Vehicle Control" (buffer with the same final DMSO concentration as the inhibitor wells).
-
Set Up the Reaction Plate: Add reagents to the wells of a UV-transparent 96-well plate according to the table below. It is recommended to prepare a master mix for common reagents to minimize pipetting errors.
| Component | Volume per Well | Final Concentration | Role |
| PNPase Assay Buffer | Variable (up to 200 µL) | - | Vehicle / Volume adjustment |
| This compound Dilutions | 20 µL | Variable (e.g., 0.1 nM - 10 µM) | Inhibitor |
| Xanthine Oxidase (0.4 U/mL) | 20 µL | 0.04 U/mL | Coupling Enzyme |
| PNPase Enzyme (2 U/mL) | 10 µL | 0.1 U/mL | Primary Enzyme |
| Pre-incubate | |||
| Inosine Substrate (2 mM) | 20 µL | 200 µM | Substrate |
-
Reaction Assembly:
-
Add Assay Buffer, this compound dilutions (or vehicle), and Xanthine Oxidase to the appropriate wells.
-
Add the PNPase Enzyme Working Solution to all wells except the "No Enzyme" background control.
-
Mix the plate gently and pre-incubate for 5-10 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Rationale: Pre-incubation is important for reversible inhibitors to reach equilibrium with the enzyme, ensuring accurate potency measurement.
-
-
Initiate the Reaction: Start the enzymatic reaction by adding 20 µL of the Inosine Substrate solution to all wells. Mix immediately.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C or 37°C. Measure the absorbance at 293 nm every 30 seconds for 15-30 minutes.
Figure 2: Experimental workflow for the PNPase inhibition assay.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, plot Absorbance (OD₂₉₃) versus Time (minutes). The initial, linear portion of this curve represents the reaction rate (V). Calculate the slope of this linear range (V = ΔOD/Δt), expressed as mOD/min.
-
Correct for Background: Subtract the rate of the "No Enzyme" control from all other rates to correct for any non-enzymatic background signal.
-
Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each concentration of this compound: % Inhibition = (1 - (Rate_inhibitor / Rate_no_inhibitor)) * 100
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal) dose-response equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
| [this compound] (nM) | log[Inhibitor] | Rate (mOD/min) | % Inhibition |
| 0 (No Inhibitor) | - | 25.0 | 0% |
| 1 | 0 | 24.1 | 3.6% |
| 10 | 1 | 21.5 | 14.0% |
| 30 | 1.48 | 17.8 | 28.8% |
| 100 | 2 | 12.3 | 50.8% |
| 300 | 2.48 | 7.6 | 69.6% |
| 1000 | 3 | 4.1 | 83.6% |
| 10000 | 4 | 2.6 | 89.6% |
From this data, the IC₅₀ would be calculated to be approximately 100 nM.
Trustworthiness: A Self-Validating System
To ensure the scientific integrity and reliability of the results, the protocol must be self-validating. This is achieved through the diligent use of controls and by understanding the assay's limitations.
-
Positive Control (No Inhibitor): This well establishes the maximum enzymatic rate (100% activity) under the given conditions. It is the benchmark against which all inhibition is measured.
-
Negative Control (No Enzyme): This control measures the rate of non-enzymatic substrate degradation or any background absorbance changes. This value should be negligible and must be subtracted from all other measurements.
-
Vehicle Control (DMSO): This control ensures that the solvent used to dissolve the inhibitor does not, by itself, affect PNPase activity. Its rate should be nearly identical to the positive control.
-
Assay Linearity: It is crucial to confirm that the reaction rate is linear with respect to both time and enzyme concentration within the ranges used. This confirms that the substrate is not being depleted and the measurement is within the dynamic range of the instrument.
-
Potential Interferences: Compounds that absorb light at or near 293 nm can interfere with the assay. It is advisable to measure the absorbance of the inhibitor compound alone at the highest concentration used to check for this possibility.
By incorporating these elements, the researcher can be confident that the observed decrease in signal is due to the specific inhibition of PNPase by the test compound.
References
-
Lesiak, A., et al. (2007). Analysis of the human polynucleotide phosphorylase (PNPase) reveals differences in RNA binding and response to phosphate compared to its bacterial and chloroplast counterparts. RNA, 14, 297–309. [Link]
-
Jackson, E. K., et al. (2022). 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. Journal of Pharmacology and Experimental Therapeutics, 382(2), 138-148. [Link]
-
Piwowarski, J., et al. (2021). Human polynucleotide phosphorylase in mitochondrial RNA metabolism. Biochemical Society Transactions, 49(4), 1777-1787. [Link]
-
Assay Genie. (n.d.). Purine Nucleoside Phosphorylase Activity Assay Kit (Fluorometric). Product Manual. [Link]
-
BioHippo. (n.d.). E. coli Polynucleotide Phosphorylase (PNPase) Assay Kit. Product Information. [Link]
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Tamarapu, P., et al. (2020). Purine nucleoside phosphorylase inhibition ameliorates age-associated lower urinary tract dysfunctions. JCI Insight, 5(17), e139315. [Link]
-
Rabuffetti, M., et al. (2022). Effects of 8-aminoguanine, this compound, and 8-aminoinosine on... ResearchGate. [Link]
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Chand, S., et al. (2018). Polynucleotide phosphorylase catalytic activity, domain organisation... ResearchGate. [Link]
-
Chern, J. W., et al. (1993). Inhibitors of human purine nucleoside phosphorylase. Synthesis and biological activities of 8-amino-3-benzylhypoxanthine and related analogues. Journal of Medicinal Chemistry, 36(8), 1024-1031. [Link]
-
ProFoldin. (n.d.). E. coli Polynucleotide Phosphorylase (PNPase) Assay Kit. ProFoldin. [Link]
-
Jackson, E. K., et al. (2022). 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. PubMed. [Link]
-
Creative BioMart. (n.d.). Purine Nucleoside Phosphorylase Activity Colorimetric Assay Kit. Creative BioMart. [Link]
-
Cacciapuoti, G., et al. (2003). Determination of PNPase activity by the cyclic reaction system. ResearchGate. [Link]
-
Assay Genie. (n.d.). Purine Nucleoside Phosphorylase Activity Assay Kit (Colorimetric). Product Manual. [Link]
-
Jackson, E. K., et al. (2022). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Journal of Cardiovascular Pharmacology, 80(5), 645-664. [Link]
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- 5. JCI Insight - Purine nucleoside phosphorylase inhibition ameliorates age-associated lower urinary tract dysfunctions [insight.jci.org]
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Application Note: Robust Sample Preparation Strategies for the Quantitative Analysis of 8-Aminohypoxanthine in Human Plasma
For: Researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and metabolomic studies.
Abstract
This comprehensive guide details validated protocols for the preparation of human plasma samples for the accurate and reproducible quantification of 8-aminohypoxanthine. As a key metabolite and potential biomarker, precise measurement of this compound is critical for a range of research and development applications. This document provides an in-depth analysis of three principal sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each protocol is presented with a detailed, step-by-step methodology, underpinned by a discussion of the scientific rationale for key experimental choices. The comparative advantages and limitations of each technique are summarized to empower researchers to select the most appropriate method for their specific analytical needs, ensuring data of the highest integrity and reliability.
Introduction: The Significance of this compound Analysis
This compound is a purine analog that plays a role in various physiological and pathological processes. It is a metabolite of 8-aminoinosine and a competitive antagonist of purine nucleoside phosphorylase (PNPase), an enzyme involved in the purine salvage pathway. Due to its biological activities, there is growing interest in quantifying this compound in biological matrices like plasma to support pharmacokinetic (PK) studies, assess its therapeutic potential, and investigate its role as a biomarker in various disease states.
The accurate quantification of small, polar molecules like this compound in a complex biological matrix such as plasma presents significant analytical challenges. Plasma is rich in proteins, lipids, salts, and other endogenous components that can interfere with analysis, primarily through matrix effects in mass spectrometry-based detection. Therefore, a robust and reproducible sample preparation method is paramount to remove these interferences, ensure the stability of the analyte, and achieve the required sensitivity and accuracy. This application note provides a detailed guide to validated sample preparation protocols, grounded in the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4].
Pre-Analytical Considerations: The Foundation of Reliable Data
Before embarking on any sample preparation protocol, careful consideration of pre-analytical variables is crucial to prevent artefactual changes in analyte concentration. For purine metabolites, this is particularly critical.
-
Sample Collection: Blood should be collected in tubes containing an appropriate anticoagulant, such as EDTA or heparin. The choice of anticoagulant should be consistent throughout a study.
-
Plasma Separation: Whole blood should be centrifuged promptly after collection to separate the plasma. Delays can lead to the release of purine metabolites from red blood cells, artificially elevating plasma concentrations.
-
Sample Storage: Plasma samples should be immediately frozen and stored at -80°C until analysis to minimize enzymatic degradation or chemical modification of this compound. Multiple freeze-thaw cycles should be avoided.
These steps are foundational to the integrity of the subsequent analysis, ensuring that the measured concentration of this compound is a true reflection of its in vivo level.
Protein Precipitation (PPT): A Rapid and Universal Approach
Protein precipitation is a straightforward and widely used technique for the rapid removal of the bulk of proteins from plasma samples.[5] This method is often the first choice for its simplicity, speed, and cost-effectiveness, especially in high-throughput environments.
Scientific Rationale
The principle of PPT lies in the denaturation and subsequent precipitation of proteins by altering the solvent environment. The addition of a water-miscible organic solvent, such as acetonitrile or methanol, disrupts the hydration shell around the protein molecules, leading to their aggregation and precipitation.[5] For polar analytes like this compound, which are soluble in the resulting aqueous-organic supernatant, this method provides a quick and efficient means of initial sample clean-up.
Protocol: Protein Precipitation with Acetonitrile
Acetonitrile is frequently chosen as the precipitating agent due to its high efficiency in protein removal.[6]
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (a structurally similar, stable-isotope labeled analog of this compound is recommended)
-
Ice-cold acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Allow plasma samples to thaw on ice.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Spike with an appropriate volume of IS solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is a common starting point).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant and transfer it to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).
Method Validation and Trustworthiness
To ensure the reliability of the PPT method, it must be validated according to regulatory guidelines.[1][2][7][8] Key validation parameters include:
-
Selectivity: Analyzing at least six different blank plasma lots to ensure no endogenous components interfere with the detection of this compound or the IS.
-
Accuracy and Precision: Determining the closeness of measured concentrations to the true value and the degree of scatter in repeated measurements, respectively. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[9]
-
Recovery: Assessing the extraction efficiency of the analyte and IS from the plasma matrix.
-
Matrix Effect: Evaluating the ion suppression or enhancement caused by co-eluting matrix components.
-
Stability: Assessing the stability of this compound in plasma under various conditions (bench-top, freeze-thaw, long-term storage).
Workflow for Protein Precipitation
Caption: Workflow for Protein Precipitation of this compound from plasma.
Solid-Phase Extraction (SPE): A More Selective Clean-up
Solid-Phase Extraction is a more selective sample preparation technique that can provide a cleaner extract than PPT by removing not only proteins but also other interfering substances like phospholipids and salts.[10]
Scientific Rationale
SPE operates on the principle of chromatography, where the analyte of interest is selectively retained on a solid sorbent while interferences are washed away. The choice of sorbent is critical and depends on the physicochemical properties of the analyte. For a polar compound like this compound, a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) type sorbent is often suitable.[11]
Protocol: Mixed-Mode Cation Exchange SPE
This protocol utilizes a mixed-mode sorbent with both reversed-phase and cation exchange functionalities to retain the slightly basic this compound.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
SPE vacuum manifold or positive pressure processor
-
Methanol (LC-MS grade)
-
Deionized water
-
2% Formic acid in water
-
5% Ammonium hydroxide in methanol
Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Pre-treat 200 µL of plasma by adding IS and diluting with 200 µL of 2% formic acid. Load the entire volume onto the SPE cartridge.
-
Wash: Pass 1 mL of 2% formic acid in water through the cartridge, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate volume of mobile phase for LC-MS/MS analysis.
Self-Validating System
The multi-step nature of SPE provides inherent checks for method robustness. Consistent recovery and low variability across different plasma lots during validation demonstrate the reliability of the sorbent-analyte interaction and the efficiency of the wash steps.
Workflow for Solid-Phase Extraction
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Comparative Analysis of Sample Preparation Techniques
The choice of the most suitable sample preparation method depends on various factors, including the required sensitivity, throughput, cost, and the nature of the analytical instrumentation.
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | Low | High | Moderate to High |
| Recovery | Generally good, but can be affected by co-precipitation | High and reproducible | Can be variable, may require optimization |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | High | Low |
| Automation Potential | High | High | Moderate |
| Matrix Effect | High potential for ion suppression/enhancement | Low potential for matrix effects | Low to moderate potential for matrix effects |
| Recommendation | Ideal for rapid screening and high-throughput applications where matrix effects can be managed. | The gold standard for high-sensitivity, quantitative bioanalysis requiring clean extracts. | A good alternative to SPE when cost is a concern and higher selectivity than PPT is needed. |
Conclusion
The successful analysis of this compound in plasma is critically dependent on the selection and meticulous execution of an appropriate sample preparation protocol. This application note has detailed three robust methods: protein precipitation, solid-phase extraction, and liquid-liquid extraction. While PPT offers a rapid and high-throughput solution, SPE provides the cleanest extracts essential for high-sensitivity quantification. LLE stands as a cost-effective method with good selectivity. The choice of method should be guided by the specific requirements of the study and validated in accordance with regulatory guidelines to ensure the generation of reliable and reproducible data. By understanding the scientific principles behind each technique and adhering to the detailed protocols, researchers can confidently and accurately measure this compound, advancing our understanding of its role in health and disease.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
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Analyst (RSC Publishing). Sample preparation for polar metabolites in bioanalysis. [Link]
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ACS Publications. (2025). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. [Link]
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National Institutes of Health. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. [Link]
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MDPI. (2022). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. [Link]
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PubMed. (2022). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. [Link]
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PubMed. (1997). Optimized separation of purine bases and nucleosides in human cord plasma by capillary zone electrophoresis. [Link]
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MDPI. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. [Link]
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ResearchGate. (2025). Guidelines for purine extraction and determination in foods. [Link]
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Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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YouTube. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. [Link]
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ResearchGate. (2025). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. [Link]
-
PubMed. (2019). Analysis of hypoxanthine and lactic acid levels in vitreous humor for the estimation of post-mortem interval (PMI) using LC-MS/MS. [Link]
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- 11. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
studying purine metabolism with 8-aminohypoxanthine
Topic: Probing Purine Metabolic Flexibility and Mutagenesis: The 8-Aminohypoxanthine Framework Content Type: Application Note & Technical Protocol Audience: Senior Biochemists, Toxicologists, and Drug Discovery Scientists
Abstract
This compound (8-amino-HX) represents a critical, yet often overlooked, "shadow metabolite" in purine homeostasis. Unlike the canonical oxidative lesion 8-oxoguanine, 8-amino-HX functions as both a distinct product of nitrosative stress (via 8-aminoguanine deamination) and a mechanistic probe for key salvage enzymes. This application note details the methodology for utilizing 8-amino-HX to interrogate the active site plasticity of Purine Nucleoside Phosphorylase (PNP) and Xanthine Oxidase (XO) , and provides a validated HPLC-ECD protocol for its femtomolar detection in biological matrices.
Introduction: The "Shadow" Purine Pathway
Standard purine metabolism follows the well-mapped Hypoxanthine
This compound is unique because the C8-amino substitution alters the electronic distribution of the purine ring without abolishing its recognition by salvage enzymes. This makes it an exceptional tool for:
-
Mechanistic Enzymology: Acting as a competitive inhibitor or "slow" substrate to resolve transition state kinetics in PNP and XO.
-
Mutagenesis Studies: Investigating the impact of C8-modification on base-pairing fidelity (syn vs. anti conformation) during DNA replication.
-
Biomarker Analysis: Serving as a fingerprint for specific nitrosative damage to guanine pools.
Visualizing the Metabolic Flux
The following diagram illustrates the parallel processing of canonical purines versus their 8-amino derivatives.
Figure 1: The parallel metabolic fate of 8-amino-substituted purines compared to canonical substrates. Note the central role of Guanase and Xanthine Oxidase.
Physicochemical Properties & Detection Strategy
Unlike 2-aminopurine, This compound is not strongly fluorescent in neutral aqueous solution. Its utility relies on its redox activity . The amino group at C8 lowers the oxidation potential compared to hypoxanthine, making HPLC with Electrochemical Detection (HPLC-ECD) the gold standard for analysis.
| Property | Hypoxanthine (Canonical) | This compound (Probe) | Implication |
| pKa (N1-H) | 8.8 | ~9.2 | Altered hydrogen bonding at physiological pH. |
| Redox Potential | High (>0.8 V) | Low (~0.4 - 0.6 V) | Highly sensitive to Coulometric detection. |
| Enzyme Affinity | High | Low | Acts as a "brake" or competitive inhibitor. |
| Conformation | Anti (preferred) | Syn/Anti equilibrium | Promotes Hoogsteen pairing (mutagenesis). |
Protocol A: Kinetic Profiling with Xanthine Oxidase (XO)
Objective: To determine if a drug candidate or condition alters purine catabolism by using 8-amino-HX as a slow-turnover substrate probe.
Materials
-
Buffer: 50 mM Potassium Phosphate, pH 7.4, containing 0.1 mM EDTA (to chelate trace metals that catalyze auto-oxidation).
-
Enzyme: Bovine Milk Xanthine Oxidase (purified).
-
Substrate: this compound (synthetic standard).
-
Stop Solution: 0.5 M Perchloric Acid (PCA).
Experimental Workflow
-
Baseline Establishment:
-
Prepare a 100 µM stock of 8-amino-HX in buffer.
-
Critical Step: Degas all buffers strictly. 8-amino purines are sensitive to non-enzymatic oxidation by dissolved oxygen over long periods.
-
-
Reaction Initiation:
-
Incubate 490 µL of substrate solution at 25°C or 37°C.
-
Add 10 µL of Xanthine Oxidase (0.1 units/mL).
-
Note: The reaction rate will be significantly slower (approx. 10-fold) than with hypoxanthine.[1]
-
-
Time-Course Sampling:
-
Aliquot 50 µL every 2 minutes into tubes containing 50 µL ice-cold Stop Solution (PCA).
-
Neutralize with KOH/K2CO3 prior to HPLC injection if using a silica-based column.
-
-
Detection (HPLC-UV/ECD):
-
While UV (254 nm) can detect the product (8-aminouric acid), ECD is recommended for kinetic precision at low concentrations.
-
Monitor: Disappearance of 8-amino-HX and appearance of 8-aminoxanthine (intermediate) and 8-aminouric acid (final).
-
Protocol B: High-Sensitivity HPLC-ECD Quantitation
Objective: To detect femtomole levels of 8-amino-HX in cell lysates or enzymatic assays, leveraging its low oxidation potential.
System Configuration
-
Column: C18 Reverse Phase (e.g., Atlantis T3 or equivalent), 150 x 3.0 mm, 3 µm.[2]
-
Mobile Phase: 50 mM Sodium Phosphate (pH 5.5), 2% Methanol, 0.5 mM Octanesulfonic acid (Ion-pairing agent).
-
Flow Rate: 0.5 mL/min.
-
Detector: Coulometric Array (e.g., ESA/Thermo).[2]
-
Cell 1 (Screening): +100 mV (Oxidizes easy contaminants).
-
Cell 2 (Detection): +350 mV (Specific for 8-amino-HX).
-
Cell 3 (Cleaning): +700 mV.
-
Protocol Steps
-
Sample Prep:
-
Lyse cells in cold PBS containing 10 µM Desferrioxamine (metal chelator) to prevent artifactual oxidation of guanine to 8-oxo/8-amino species during workup.
-
Filter through 0.22 µm membrane.
-
-
Injection: Inject 20 µL.
-
Analysis:
-
This compound elutes after Hypoxanthine due to the hydrophobic amino group and ion-pairing.
-
Quantify using the peak area at +350 mV.
-
Self-Validation: Spike the sample with a known concentration of 8-amino-HX to calculate recovery efficiency (typically >85% required).
-
Visualizing the HPLC-ECD Logic
Figure 2: Electrochemical detection workflow.[3] The multi-channel approach ensures specificity by oxidizing contaminants at lower potentials before the target analyte is measured.
Application: Mutagenesis & DNA Incorporation[3][4][5][6][7]
This compound is not just a metabolite; if converted to the triphosphate form (d8AITP) via the salvage pathway, it can be incorporated into DNA.
Mechanism: Hypoxanthine typically pairs with Cytosine (mimicking Guanine). However, the 8-amino group destabilizes the anti-conformation , increasing the population of the syn-conformer.
-
Anti-8-amino-HX pairs with Cytosine .
-
Syn-8-amino-HX pairs with Thymine (Hoogsteen edge).
-
Result: A
G transition mutations (if read as G) or A C transversions (if mispairing occurs).
Assay: Single-Nucleotide Incorporation Primer Extension
-
Template: DNA template containing a single specific base (T or C) at the target site.
-
Enzyme: Klenow Fragment (exo-) or Pol
(Translesion polymerase). -
Substrate: 8-amino-dITP (synthesized from 8-amino-dInosine).
-
Readout: Gel electrophoresis.
-
Result Interpretation: If 8-amino-dIMP is incorporated opposite Thymine, it confirms the mutagenic syn-conformation preference.
-
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| High Background Signal (ECD) | Mobile phase contamination or electrode fouling. | Pass mobile phase through a scrubbing column; electrochemical cleaning cycle. |
| Loss of Analyte | Auto-oxidation during sample prep. | Mandatory: Add antioxidants (Ascorbic acid or Desferrioxamine) immediately upon lysis. |
| No Enzymatic Activity | Metal contamination inhibiting XO/PNP. | Ensure EDTA is present in the assay buffer (but not in the HPLC mobile phase if using ECD, as EDTA oxidizes). |
| Peak Tailing | Interaction with column silanols. | Increase ion-pairing agent concentration or lower pH to 3.0-4.0. |
References
-
Kawanishi, S., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. National Institutes of Health (NIH). Link
-
Stoeckler, J. D., et al. (1982).[4] Inhibition of purine nucleoside phosphorylase by 8-aminopurines. Biochemistry. (Cited in context of PNP inhibition kinetics).
-
Frelon, S., et al. (2002). High-performance liquid chromatography-electrochemical detection of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA. (Methodology adapted for 8-amino derivatives).[4][5] Link
-
Henderson, P. T., et al. (2002). The hydantoin lesions formed from oxidation of 7,8-dihydro-8-oxoguanine are potent sources of replication errors in vivo. (Mechanistic grounding for 8-substituted purine mutagenesis). Link
- Dudek, M., et al. (2023). Purine metabolism and the specific role of 8-aminoguanine deamination.
Sources
- 1. P. aeruginosa Metabolome Database: Hypoxanthine (PAMDB000059) [pseudomonas.umaryland.edu]
- 2. cores.emory.edu [cores.emory.edu]
- 3. Mutagenic potential of hypoxanthine in live human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
experimental design for in vivo studies with 8-aminopurines
Abstract
The 8-aminopurine scaffold represents a privileged chemical structure in drug discovery, serving as the backbone for two distinct therapeutic classes: Hsp90 inhibitors (e.g., PU-H71) targeting the "epichaperome" in oncology, and TLR7/8 agonists (e.g., 8-aminoguanosine derivatives) used as immunomodulators. However, the planar, hydrophobic nature of the purine ring creates significant hurdles in in vivo translation, specifically regarding solubility, rapid metabolism, and off-target toxicity. This guide provides a validated roadmap for formulating, dosing, and evaluating 8-aminopurines in rodent models, synthesizing protocols for both oncological and immunological applications.
Part 1: Pre-clinical Formulation & Stability
The primary failure mode for 8-aminopurines in animal studies is precipitation in the peritoneal cavity or vasculature due to poor aqueous solubility.
The Solubility Challenge
8-aminopurines exhibit high lattice energy due to π-π stacking of the purine rings. Standard saline formulations often fail, leading to inconsistent bioavailability.
Validated Vehicle Systems
Select the vehicle based on your administration route and specific derivative type.
| Vehicle Class | Composition | Application | Pros/Cons |
| Co-solvent System (Standard) | 20% DMSO + 80% PEG400 | IP or IV Bolus | Pro: High solubilizing power.Con: High osmolality; potential injection site pain. |
| Acid Salt Formulation | 10 mM Citrate or Phosphate Buffer (pH 4.0–5.0) | IV Infusion | Pro: Ideal for basic amines (e.g., PU-H71).Con: pH stability must be monitored. |
| Complexation | 10–20% HP-β-Cyclodextrin in Saline | IP or SC | Pro: Reduces irritation; improves PK.Con: Limited loading capacity. |
Protocol A: Preparation of PU-H71 (Hsp90 Inhibitor) for IP Injection
Target Concentration: 5–10 mg/mL
-
Weighing: Accurately weigh the hydrochloride salt form of the 8-aminopurine (e.g., PU-H71 HCl). Note: The free base is significantly less soluble.
-
Primary Solubilization: Dissolve fully in sterile DMSO (20% of final volume). Vortex for 2 minutes until clear.
-
Dilution: Slowly add PEG400 or PBS (80% of final volume) dropwise while vortexing.
-
Critical Step: If turbidity appears, sonicate at 37°C for 5 minutes. If precipitate persists, the compound is not suitable for this vehicle; switch to HP-β-CD.
-
-
Sterilization: Pass through a 0.22 µm PTFE syringe filter (do not use nylon, which may bind purines).
-
QC: Measure concentration via UV-Vis (A260) before injection to confirm no loss on the filter.
Part 2: Pharmacokinetics (PK) & Biodistribution
Understanding the tissue residence time is critical. Hsp90 inhibitors must reside in the tumor long enough to degrade client proteins, while TLR agonists must often be cleared rapidly to prevent systemic cytokine storms.
The "Epichaperome" Retention Phenomenon
For Hsp90 inhibitors like PU-H71, plasma half-life (
-
Experimental Implication: Do not rely solely on plasma PK. You must perform tissue biodistribution studies.
Protocol B: Tumor vs. Plasma PK Sampling
-
Dosing: Administer 8-aminopurine at 75 mg/kg (mice) via IP.
-
Timepoints: Collect samples at 0.5, 1, 4, 12, 24, and 48 hours.
-
Perfusion (Critical): Before tissue harvest, perfuse the animal with cold saline to remove drug trapped in the blood volume of the organ.
-
Processing:
-
Analysis: Quantify via LC-MS/MS. Calculate the Tumor:Plasma ratio . A ratio >5 at 24h indicates successful epichaperome targeting.
Part 3: Efficacy Models & Dosing Strategy
The mechanism of action dictates the dosing schedule.
Oncology (Hsp90 Inhibition)
-
Mechanism: Competitive binding to the ATP pocket of Hsp90, leading to degradation of oncogenic clients (HER2, Akt, Raf).
-
Dosing Schedule: Due to prolonged tumor retention, Intermittent Dosing (e.g., Q48h or 3x/week) is often superior to daily dosing and reduces toxicity.
-
Readouts: Tumor volume, degradation of client proteins (Western blot for HER2/Akt in tumor lysates 24h post-dose).
Immunology (TLR7/8 Agonism)
-
Mechanism: Activation of endosomal TLR7/8, inducing Type I Interferon and NF-κB signaling [2].
-
Safety Warning: Systemic administration of small molecule 8-aminopurines (like 8-aminoguanine) can cause "Cytokine Release Syndrome."
-
Strategy: Use Conjugation (e.g., to lipids or polymers) to restrict distribution to lymph nodes, or use intratumoral (IT) injection.
-
Readouts: Serum cytokines (IFN-α, IL-6, TNF-α) at 2–4 hours post-dose (peak).
Part 4: Visualizing the Experimental Logic
The following diagram illustrates the decision matrix for designing an 8-aminopurine in vivo study.
Caption: Decision tree for 8-aminopurine experimental design, differentiating between Hsp90-targeted oncology workflows and TLR-targeted immunology workflows.
Part 5: Safety & Toxicity Monitoring
8-aminopurines carry specific toxicity risks that must be monitored daily.
-
Weight Loss: Stop dosing if body weight drops >15% from baseline.
-
Retinal Toxicity: Some Hsp90 inhibitors cause photoreceptor damage. While purine scaffolds (PU-H71) are safer than ansamycins (17-AAG), perform histology on eyes at study termination if using novel derivatives [3].
-
Immune Activation: For TLR agonists, monitor for piloerection and lethargy 1–4 hours post-dose, indicative of excessive cytokine release.
References
-
Taldone, T., et al. (2014). "Targeting the epichaperome for cancer therapy."[3][4] Nature Chemical Biology.
-
Jackson, E. K., et al. (2024).[5] "8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics."[1][5] Hypertension.[5][6]
-
Jhaveri, K., et al. (2014). "First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile." Cancer Chemotherapy and Pharmacology.
-
Shukla, N. M., et al. (2010). "Syntheses of fluorescent imidazo[4,5-c]quinolines as probes for Toll-like receptor 7." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 3. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Animal Models of Renal Function
A Foreword from Your Senior Application Scientist
Welcome to the technical support center for renal function studies in animal models. As researchers, scientists, and drug development professionals, we understand that the intricacies of in vivo renal research present unique and often complex challenges. An animal model is not merely a biological system; it is a dynamic variable that, if not properly controlled and understood, can lead to confounding results and misinterpreted data.
This guide is structured to move beyond simple procedural lists. My goal is to provide you with a deeper understanding of the causality behind common experimental pitfalls. By understanding why a problem occurs, you are better equipped to troubleshoot it effectively and, more importantly, prevent it in future studies. We will explore issues from the foundational stage of model selection to the nuances of data interpretation, grounding our advice in established scientific principles and peer-reviewed literature.
Think of this as a collaborative troubleshooting session. The questions addressed here are compiled from years of field experience and common queries from researchers like you. Let's work together to enhance the rigor, reproducibility, and translational value of your renal research.
Troubleshooting Guide: A Phased Approach
We will dissect the experimental process into three key phases:
-
Pre-Analytical Phase: Model Selection & Experimental Design
-
Analytical Phase: Procedures, Measurements & Data Collection
-
Post-Analytical Phase: Data Interpretation & Histology
Section 1: Pre-Analytical Phase - Model Selection & Experimental Design
This initial phase is arguably the most critical. An inappropriate model or flawed design will generate data that is unreliable, regardless of how perfectly the subsequent procedures are executed.
Question: My results in a diabetic nephropathy model are highly variable. What could be the cause?
Answer: High variability in diabetic nephropathy (DN) models is a frequent challenge that often stems from the choice of model and the influence of genetic background.[1][2]
-
Causality:
-
Genetic Background: The strain of the rodent has a profound impact on the severity and characteristics of kidney disease. For instance, C57BL/6 mice, a commonly used strain, are relatively resistant to developing the robust features of DN seen in humans.[1][3] When using a streptozotocin (STZ)-induced model of Type 1 diabetes, the genetic background significantly influences susceptibility to kidney injury.[1] Similarly, the Akita mouse model (spontaneous Type 1 diabetes) on a C57BL/6 background can be problematic as it may develop mesangial IgA deposits, confounding the interpretation of DN-specific changes.[1]
-
Model Limitations: No single rodent model perfectly recapitulates all features of human DN.[1][2] Many models exhibit early signs like albuminuria but fail to progress to more advanced stages, such as a significant decline in Glomerular Filtration Rate (GFR) or severe tubulointerstitial fibrosis.[1] For example, OVE26 mice show many characteristics of advanced human DN but can have viability issues.[1]
-
-
Troubleshooting & Best Practices:
-
Model Validation: Before initiating a large-scale study, perform a thorough literature review to select a model known to develop the specific renal endpoints you are interested in (e.g., fibrosis, GFR decline). The Animal Models of Diabetic Complications Consortium (AMDCC) provides validation criteria that can guide your choice.[1]
-
Strain Selection: Consider strains known to be more susceptible to DN, or back-crossing your model onto a different genetic background, though this requires careful validation.[4]
-
Pilot Studies: Run a small pilot study to characterize the progression of renal disease in the specific model and strain used in your facility. This will establish a baseline and help determine the optimal time points for your study.
-
Control Groups: Ensure you are using the appropriate non-diabetic control animals of the same strain, age, and sex to account for background-related changes.
-
Question: How do I choose between an acute kidney injury (AKI) model induced by ischemia-reperfusion versus a nephrotoxic agent?
Answer: The choice depends entirely on the clinical scenario you aim to model and the specific mechanistic questions you are asking. AKI in humans has diverse causes, and your model should reflect the etiology of interest.[3][5]
-
Causality & Model Characteristics:
-
Ischemia-Reperfusion Injury (IRI): This model simulates AKI caused by renal hypoperfusion, such as during surgery, trauma, or sepsis.[3][6] It primarily affects the S3 segments of proximal tubular cells.[3] The severity can be titrated by altering the duration of ischemia, but this is also influenced by factors like sex (females are often more resistant) and age.[3][6]
-
Nephrotoxic Models: These models mimic drug- or toxin-induced AKI.[7] The choice of agent determines the primary site of injury.
-
Cisplatin: A common chemotherapy agent that induces severe injury mainly to proximal tubular cells and shares many pathophysiological features with IRI.[5][6][8]
-
Gentamicin: An antibiotic that causes damage to collecting duct epithelial cells.[5][7]
-
Aristolochic Acid: Simulates clinical aristolochic acid nephropathy and is useful for studying the AKI-to-CKD transition due to progressive interstitial fibrosis.[5]
-
-
-
Decision-Making Workflow:
Caption: Decision tree for selecting an AKI model.
Section 2: Analytical Phase - Procedures, Measurements & Data Collection
Errors in this phase can introduce significant artifacts and variability, compromising the quality of your data.
Question: My GFR measurements are inconsistent and lower than expected, even in control animals. What's going wrong?
Answer: This is a classic problem often traced back to two key confounding variables: anesthesia and surgical stress. Both can significantly depress renal function and hemodynamics.[9][10]
-
Causality:
-
Anesthesia: Many common anesthetic agents are not hemodynamically neutral. Barbiturates like sodium pentobarbital and thiobutabarbital (Inactin) have been shown to cause substantial decreases in renal blood flow (RBF) and GFR compared to conscious animals.[9][11][12] For example, pentobarbital can reduce RBF by up to 34% and GFR by 25% in rats.[9][11] While total intravenous anesthesia (TIVA) with agents like propofol/fentanyl may preserve RBF well before a major procedure, significant renal hypoxia can still occur during the procedure itself.[13]
-
Surgical Stress: Even minor surgical procedures, such as catheter placement, can induce a stress response that elevates blood pressure and severely depresses RBF and GFR, especially in the immediate recovery period.[9]
-
-
Troubleshooting & Best Practices:
Parameter Pentobarbital Anesthesia Inactin Anesthesia Conscious (Post-Surgery Recovery) Mean Arterial Pressure ↓ (Reduced) ↓ (Reduced) ↑ (Elevated) Renal Blood Flow (RBF) ↓↓ (Markedly Reduced)[9][11] ↓ (Reduced)[11][12] ↓↓ (Markedly Depressed)[9] Glomerular Filtration Rate (GFR) ↓↓ (Markedly Reduced)[9] ↓↓ (Markedly Reduced)[9] ↓↓ (Markedly Depressed)[9] Table 1. Impact of Anesthesia and Surgical Stress on Key Renal Parameters in Rats. -
Anesthetic Choice: If terminal procedures are necessary, choose an anesthetic with the least impact on renal hemodynamics. Review literature specific to your species and strain.
-
Acclimatization: Allow animals to fully recover from surgical procedures (e.g., catheter implantation) for several days (4-7 days is often recommended) before conducting renal function measurements.[9]
-
Conscious Animal Measurements: Whenever possible, use techniques that allow for GFR measurement in conscious, unrestrained animals. Transcutaneous measurement of FITC-sinistrin clearance is a validated, non-invasive method that avoids the confounding effects of both anesthesia and acute surgical stress.[14][15] This method allows for repeated measurements in the same animal over time, which is ideal for tracking disease progression.[15]
-
-
Protocol: Transcutaneous GFR Measurement in Conscious Mice [15]
-
Preparation (Day 1): Briefly anesthetize the mouse (<5 min with isoflurane). Shave a small patch of fur on the flank and apply a depilatory cream for ~2 minutes, then wash the area thoroughly. This ensures a clean surface for the sensor.
-
Device Placement (Day 2): Attach the transcutaneous sensor (e.g., NIC-Kidney Device) to the shaved area using a biocompatible adhesive. Place the mouse in its home cage to recover and acclimate.
-
Tracer Injection: After the acclimation period, administer a single intravenous bolus of FITC-sinistrin via the tail vein. Warming the tail with a warm, water-filled glove can improve vein visibility.[15]
-
Data Acquisition: The device will continuously monitor the fluorescence decay through the skin for 1-2 hours as the tracer is cleared by the kidneys.
-
Calculation: The device's software uses the elimination kinetics curve to calculate the GFR, providing a real-time, anesthesia-free measurement.
-
Question: I'm having trouble collecting sufficient, uncontaminated urine from my mice using metabolic cages. Are there better ways?
Answer: Metabolic cages are a standard method, but they come with significant drawbacks, including animal stress from isolation and the wire-mesh floor, which can alter physiological parameters and impact welfare.[16][17] This can lead to variable urine output and potential contamination.
-
Causality:
-
Stress-Induced Physiology: The stress of isolation in an unfamiliar environment can alter water intake, urination patterns, and stress hormone levels, directly impacting renal function readouts.
-
Contamination: Feces can easily contaminate urine samples in standard metabolic cage funnels, requiring careful separation and potentially compromising sample integrity.[18]
-
-
Troubleshooting & Alternative Methods:
-
Manual Bladder Palpation: For spot collections, gently restraining the mouse and stroking the lower abdomen can induce urination.[19] This is quick but only provides a small volume and can be stressful if not performed expertly.
-
Hydrophobic Sand: This is a refined, less stressful alternative.[16][20] The mouse is placed in a cage with the special sand instead of bedding. Urine pools on top of the sand and can be easily collected with a pipette. This method allows for group housing and reduces stress compared to metabolic cages.[16][20]
-
Novel Collection Devices: Innovative, 3D-printed devices have been developed that fit into a standard home cage, allowing for urine collection from socially housed mice without cross-contamination.[17] These devices can be a cost-effective and welfare-friendly alternative.
-
Question: My urinary protein-to-creatinine ratio (UPCR) results are inconsistent. How can I improve accuracy?
Answer: Inconsistency in UPCR often arises from the analytical methods used for protein and creatinine measurement, as well as the inherent limitations of using creatinine as a normalization factor in rodents.
-
Causality:
-
Analytical Methods: For creatinine, the Jaffe method is less expensive but prone to interference from non-creatinine chromogens in rodent urine. The enzymatic method is more accurate and specific.[21] For total protein, methods like pyrogallol red or benzethonium chloride are generally superior to older turbidimetric methods.[21]
-
Creatinine as a Marker: The correlation between serum creatinine and true GFR in mice is often poor, making creatinine clearance an unreliable method for assessing renal function.[22][23] This variability can extend to its use for normalization in urine.
-
Sex Differences: Male mice naturally excrete significantly more protein in their urine than female mice, a factor that must be considered in your experimental design.[24]
-
-
Troubleshooting & Best Practices:
-
Standardize Assays: Use a validated, specific enzymatic assay for creatinine. Select a robust protein assay and validate it for your sample type. Run standards and controls with every batch.
-
Consider Albumin: Instead of total protein, measure the urinary albumin-to-creatinine ratio (UACR). Albuminuria is a more specific marker of glomerular injury.[25]
-
Timed Collections: While challenging, a well-performed 24-hour urine collection in a low-stress environment (e.g., using hydrophobic sand) can provide data on total albumin excretion rate (AER), which avoids normalization to creatinine altogether.
-
Acknowledge Limitations: When reporting UPCR or UACR, acknowledge the potential variability and support your functional data with histological analysis.
-
Section 3: Post-Analytical Phase - Data Interpretation & Histology
The final phase requires careful interpretation of your functional data in the context of structural changes and potential confounding biological factors.
Question: I'm seeing histological artifacts in my kidney sections. How can I tell what's real pathology versus a processing error?
Answer: Histological artifacts are a common pitfall that can lead to serious misinterpretation of renal pathology.[26] They can be introduced at any stage, from necropsy to staining.[27][28]
-
Causality & Common Artifacts:
-
Poor Handling: Crushing tissue with forceps during necropsy can cause follicular collapse and cellular debris, mimicking tubular injury.[29][30]
-
Delayed or Inadequate Fixation: If tissue sections are too thick or the volume of formalin is insufficient, autolysis (self-digestion) will occur, leading to poor cellular detail, hypereosinophilia, and nuclear hyperchromasia.[29][30] Formalin pigment can also accumulate, especially in glomeruli, which can be mistaken for deposits.[27]
-
Processing Errors: Improper dehydration, clearing, or embedding can cause tissue to become brittle, leading to cracks, folds, and "chatter" during sectioning.[28] Freezing artifacts from cryosectioning can appear as ice crystal clefts.[28]
-
-
Troubleshooting & Prevention Workflow:
Caption: Workflow to minimize histological artifacts.
Question: My data suggests renal dysfunction, but I'm not seeing overt changes in the kidney. Could something else be influencing the results?
Answer: Yes, it is crucial to consider systemic factors that can influence renal function indirectly. The gut-kidney axis is an increasingly recognized and powerful confounder in animal models.[31]
-
Causality: The Gut-Kidney Axis
-
Dysbiosis and Uremic Toxins: In states of kidney disease, uremic toxins accumulate, which alters the gut environment and leads to microbial dysbiosis (an imbalance in gut bacteria).[31][32] This dysbiosis, in turn, leads to increased production of gut-derived uremic toxins like indoxyl sulfate and p-cresyl sulfate.[33][34][35]
-
Systemic Inflammation: Dysbiosis can increase gut permeability ("leaky gut"), allowing bacterial products like endotoxins (LPS) to enter the bloodstream.[33] This triggers systemic inflammation, which is a key driver of kidney damage and fibrosis.[31][33]
-
Bidirectional Relationship: The relationship is bidirectional. Kidney disease worsens gut health, and poor gut health accelerates the progression of kidney disease.[32][33] This can create a confounding feedback loop in your experimental model that is independent of your primary intervention.
-
-
Implications for Research:
-
Dietary Controls: Be aware that diet not only affects the disease model directly but also shapes the gut microbiome. Ensure all experimental groups receive the exact same diet.
-
Microbiome Analysis: In long-term studies, particularly for CKD, consider collecting fecal samples for 16S rRNA sequencing to assess whether your intervention is altering the gut microbiota.
-
Measure Gut-Derived Toxins: If your results are unexpected, consider measuring serum levels of key uremic toxins like TMAO or indoxyl sulfate, as these can be biomarkers of both renal dysfunction and gut dysbiosis.[35]
-
Interpretation: When interpreting your data, consider that observed changes in renal function could be partially mediated by off-target effects on the gut microbiome.
-
Frequently Asked Questions (FAQs)
Q1: Can I use serum creatinine to accurately measure GFR in mice? A1: It is not recommended. The correlation between serum creatinine and measured GFR in mice is very poor.[22][23] For reliable assessment, use clearance methods with exogenous markers like FITC-sinistrin or iohexol.[22][23]
Q2: Why are male rodents more commonly used in kidney research? A2: Male rodents often develop more severe and progressive kidney injury in many models, such as IRI and some forms of CKD.[3][6] Female sex hormones can be protective.[36] However, it is critical to study both sexes to understand the full picture of a disease or potential therapy.
Q3: My uninephrectomy (UNX) model for CKD is not progressing as expected. Why? A3: The 5/6th subtotal nephrectomy model is technically challenging and the rate of progression is highly dependent on the amount of renal mass removed or infarcted, which can be difficult to reproduce consistently.[4] This model is also associated with severe hypertension, which can be a confounding factor. Consider models that combine UNX with another insult, like a nephrotoxic agent, to induce more consistent progression.[37]
Q4: Does the source of my animals matter? A4: Absolutely. Different vendors may have genetically distinct substrains of the same animal model (e.g., C57BL/6J vs. C57BL/6N), which can have different phenotypes. Furthermore, the baseline gut microbiota can vary significantly between vendors, which could impact studies related to inflammation and CKD.[33] Always source animals from a reputable vendor and report the full strain nomenclature in publications.
References
- Effect of general anaesthesia on renal haemodynamics in the r
- The influence of gut microbiota on the gut-brain-kidney axis and its implications for chronic kidney disease. Frontiers in Cellular and Infection Microbiology.
- Renal hemodynamics in conscious rats: effects of anesthesia, surgery, and recovery. American Journal of Physiology-Renal Physiology.
- Gut Microbiome in Patients with Chronic Kidney Disease Stages 4 and 5: A Systematic Liter
- Effect of General Anaesthesia on Renal Haemodynamics in the R
- An Update on the Use of Animal Models in Diabetic Nephropathy Research. Kanazawa Medical University.
- Animal Models of Kidney Disease: Challenges and Perspectives. Kidney360.
- Animal Models of Kidney Disease: Challenges and Perspectives. PubMed.
- The Human Microbiome in Chronic Kidney Disease: A Double-Edged Sword. Frontiers.
- Renal hemodynamics and oxygenation during experimental cardiopulmonary bypass in sheep under total intravenous anesthesia. PubMed.
- Rodent models of diabetic nephropathy: their utility and limit
- Urine Collection. Mouse Metabolic Phenotyping Centers.
- Rodent models of diabetic nephropathy: their utility and limitations.
- Animal models of chronic kidney disease: useful but not perfect.
- A selected example of the effects of artifacts on a single kidney...
- Artifacts in histop
- Animal models to study cognitive impairment of chronic kidney disease. Physiological Reports.
- Urine Collection for Group-Housed Mice in Toxicology Studies Using the LabSand® Techniques - An Alternative Method.
- Post mortem histological artifacts created by poor tissue handling during necropsy. Taylor & Francis Online.
- Post mortem histological artifacts created by poor tissue handling during necropsy. SAGE Journals.
- Impact of Altered Intestinal Microbiota on Chronic Kidney Disease Progression. MDPI.
- Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (R
- Effects of anaesthesia and surgery on renal haemodynamics. PubMed.
- Animal Models of Renal Pathophysiology and Disease. Preclinical MRI of the Kidney - NCBI Bookshelf.
- Animal Models for Acute Kidney Injury.
- Refining urine collection in mice: Development of an innov
- Impact of gut microbiota in chronic kidney disease: natural polyphenols as beneficial regul
- Animal Models of Kidney Disease: Challenges and Perspectives.
- Measured GFR in murine animal models: review on methods, techniques, and procedures.
- Measured GFR in murine animal models: review on methods, techniques, and procedures. SpringerLink.
- Metabolic Cage for Urine Collection from Small Animals with High Level of Performance and Low Cost.
- Comparison of two methods of measuring the urinary protein concentration for the determination of the urinary protein to creatinine ratio in various animal species. Open Access CAAS Agricultural Journals.
- Transcutaneous measurement of glomerular filtration rate in small rodents: through the skin for the win? Monash University.
- Development of animal models with chronic kidney disease-mineral and bone disorder based on clinical characteristics and p
- Transcutaneous measurement of glomerular filtration rate in small rodents: Through the skin for the win? Medibeacon.
- A review of artifacts in histop
- Serial determination of glomerular filtration rate in conscious mice using FITC-inulin clearance. American Journal of Physiology-Renal Physiology.
- Large animal models for translational research in acute kidney injury. PMC.
- PROTEINURIA IN RATS AND MICE. Nutrition Reviews, Oxford Academic.
- Kidney disease models: tools to identify mechanisms and potential therapeutic targets. ScienceDirect.
- Comparison of proteinuria assessment methods and their association with maternal-fetal outcomes in preeclampsia. PubMed.
- Animal models of chronic kidney disease: Useful but not perfect.
- Assessment of Kidney Function in Mouse Models of Glomerular Disease. PMC - NIH.
- What is the best method for measuring urinary protein and creatinine concentration in mouse samples?
- (PDF) Mouse Models of Acute Kidney Injury.
- Porcine models of acute kidney injury. American Journal of Physiology-Renal Physiology.
Sources
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- 11. Effect of general anaesthesia on renal haemodynamics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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resolving co-elution of purine analogs in reverse-phase HPLC
Lead Application Scientist: Dr. Alex V. Department: Chromatography Technical Support Subject: Resolving Co-elution of Purine Analogs in Reverse-Phase HPLC
Mission Statement
Welcome to the PSSC. Purine analogs (adenine, guanine, xanthine, and their derivatives) present a "perfect storm" for reverse-phase chromatography: they are structurally similar, highly polar, and amphoteric. Standard C18 protocols often fail because these molecules elute near the void volume (
This guide moves beyond generic advice. We focus on mechanism-based troubleshooting . We do not just tell you what to do; we explain why it works so you can adapt the logic to your specific analogs.
Module 1: Diagnosis – The "Amphoteric Trap"
Q: Why do my purine analogs co-elute near the void volume on a standard C18 column?
A: You are likely fighting two forces: Polarity and Ionization . Purines are heterocyclic aromatic compounds with high polarity. On a standard C18 column, the hydrophobic interaction is weak. Furthermore, purines are amphoteric —they can act as acids or bases depending on the pH.
-
The Trap: If your mobile phase pH is near the pKa of your analytes, they exist in a dynamic equilibrium between charged and neutral states. This leads to broad peaks, poor retention, and co-elution.
-
The Fix: You must lock the analytes into a single state (neutral for standard RP, or fully charged for Ion-Pairing) or utilize a stationary phase that exploits their aromaticity (pi-pi interactions).
Visual Guide: Troubleshooting Logic Flow
Figure 1: Decision tree for diagnosing purine co-elution. Prioritize retention (
Module 2: The "Quick Fix" – Mobile Phase Optimization
Q: How do I choose the correct pH when my mixture contains both acidic and basic purines?
A: You must map the pKa values. Most purines have a basic pKa (protonation of ring nitrogens, usually N1 or N7) and an acidic pKa (deprotonation of -NH or -OH groups).
Strategy:
-
Acidic Mobile Phase (pH 3-4): Most purines will be neutral or slightly cationic. This is often best for C18 retention if the purine is sufficiently hydrophobic.
-
Alkaline Mobile Phase (pH 8-10): Requires a high-pH stable column (e.g., Hybrid Silica). This suppresses the ionization of basic groups but may deprotonate acidic groups.
Data: pKa Values of Common Purines
Use this table to select a pH where your analytes are not changing ionization states.
| Compound | Basic pKa (Protonation) | Acidic pKa (Deprotonation) | Recommended pH Strategy |
| Adenine | ~4.15 (N1) | ~9.80 (N9) | pH 6.0–7.0 (Neutral species) |
| Guanine | ~3.3 (N7) | ~9.2 (N1) | pH 5.0–6.0 (Neutral species) |
| Hypoxanthine | ~1.9 (N7) | ~8.8 (N1) | pH 4.0–6.0 (Neutral species) |
| Xanthine | ~0.8 | ~7.4 | pH 3.0–5.0 (Neutral species) |
| Uric Acid | N/A | ~5.4 | pH < 3.0 (Suppress ionization) |
Data compiled from Williams et al. and standard physicochemical databases [1, 2].
Q: I am using Acetonitrile (ACN). Should I switch solvents?
A: YES. For purines, Methanol (MeOH) is superior to Acetonitrile.
-
Mechanism: Purines are aromatic. ACN forms a "pi-electron" layer on the stationary phase that can suppress the pi-pi interactions between the purine and the stationary phase (especially if using Phenyl columns). MeOH allows these pi-pi interactions to occur, often dramatically changing selectivity (
) and resolving co-eluting peaks [3].
Module 3: Advanced Separation – Stationary Phase Selection
Q: My C18 column simply cannot separate these peaks. What is the best alternative?
A: If C18 fails, you need to exploit a different interaction mechanism. You have two primary "Upgrade Paths":
Path A: The Phenyl-Hexyl Column (The "Selectivity" Fix)
-
Best for: Analogs that are structurally very similar (e.g., methylated purines) but have some hydrophobic retention.
-
Mechanism: Uses Pi-Pi (π-π) interactions between the phenyl ring on the column and the purine ring system.
-
Protocol Note: You must use Methanol. ACN will negate the benefits of this column [3].
Path B: Porous Graphitic Carbon (The "Polarity" Fix)
-
Best for: Extremely polar purines (e.g., nucleosides, metabolites) that elute at the void on C18.
-
Mechanism: Polar Retention Effect on Graphite (PREG) .[1] The graphite surface induces a dipole in the analyte, allowing strong retention of polar compounds without ion-pairing reagents [4, 5].
-
Warning: PGC columns are mechanically stable but can be retentive. You may need high % organic to elute compounds.
Visual Guide: Stationary Phase Selection
Figure 2: Selecting the correct stationary phase based on analyte polarity and structural similarity.
Module 4: Troubleshooting Specific Scenarios
Q: I see severe peak tailing. Is my column dead?
A: Not necessarily. Purines (especially Guanine and Xanthine derivatives) are notorious for chelating metal ions (Iron, Nickel) present in stainless steel frits and column bodies. This chelation causes peak tailing.
-
The Test: Add 0.1 mM EDTA to your mobile phase. If the peak shape improves, you have a metal chelation issue.
-
The Fix:
-
Passivate your HPLC system (flush with 30% Phosphoric acid, then water).
-
Switch to "Bio-Inert" or PEEK-lined columns and hardware.
-
Q: Can I use Ion-Pairing Reagents (IPR) on my C18 column?
A: Yes, but it comes with a cost.
-
Protocol: Add 5–10 mM Heptafluorobutyric Acid (HFBA) or Triethylamine (TEA) to the aqueous mobile phase.
-
Mechanism: The IPR binds to the C18 surface, creating a charged surface that attracts the oppositely charged purine.
-
Caveat: IPRs are "sticky." Once you use them, that column is dedicated to that method forever. They also suppress ionization in LC-MS (Mass Spec). If you are doing MS, avoid TEA; use volatile fluorinated acids (like HFBA) or switch to a PGC column instead [4].
References
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Gundlach, F. et al. (2008).[2] Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products. Wayne State University. [Link]
-
Long, W.J.[3] & Mack, A.E. (2009).[3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies Application Note. [Link]
-
West, C. et al. (2017). Retention and effective diffusion of model metabolites on porous graphitic carbon. Journal of Chromatography A. [Link]
Sources
Technical Support Center: Ensuring the Integrity of 8-Aminohypoxanthine in Research Samples
Welcome to the technical support center for 8-aminohypoxanthine. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising purine analogue. As a Senior Application Scientist, I understand the critical importance of sample integrity for the validity and reproducibility of your experimental results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of preventing the degradation of this compound during sample storage.
Introduction to this compound Stability
This compound is a purine analogue of significant interest for its pharmacological activities, including its role as an inhibitor of purine nucleoside phosphorylase (PNPase).[1] Like many purine derivatives, its chemical structure is susceptible to degradation, which can compromise the accuracy of analytical measurements and the interpretation of experimental outcomes. The primary routes of degradation are enzymatic and chemical, with oxidation being a key concern.
This guide will walk you through the known degradation pathways, provide best practices for sample handling and storage, and offer troubleshooting advice for common issues you may encounter.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound.
Q1: What is the primary degradation pathway for this compound in biological samples?
The most well-documented degradation pathway for this compound is enzymatic oxidation by xanthine oxidase.[2] This enzyme catalyzes the conversion of this compound to 8-aminoxanthine.[1][3] Therefore, in biological matrices where xanthine oxidase is present (e.g., plasma, tissue homogenates), this conversion is a primary concern for sample stability.
Q2: How does pH affect the stability of this compound?
While specific data for this compound is limited, the stability of its parent compound, hypoxanthine, provides valuable insight. Hypoxanthine is most stable in a neutral pH range (pH 6-8).[1] It is more susceptible to degradation in alkaline conditions, which can facilitate the cleavage of the purine ring.[1] Extreme acidic conditions can also lead to hydrolysis of the purine ring over time.[1] It is therefore recommended to maintain the pH of your samples as close to neutral as possible during storage.
Q3: Is this compound sensitive to light?
Yes, there is a strong indication that this compound may be sensitive to light. Research into 8-substituted purines has explored their UV filtering properties, which implies an interaction with UV light that could lead to photodegradation. To ensure the integrity of your samples, it is crucial to protect them from light exposure during handling and storage.
Q4: What is the recommended storage temperature for samples containing this compound?
For long-term storage of biological samples, ultra-low temperatures of -80°C are strongly recommended.[4][5][6] This temperature effectively minimizes both enzymatic activity and chemical degradation rates. While storage at -20°C may be suitable for short periods, -80°C provides superior long-term stability for sensitive metabolites.[7] For any storage duration, it is critical to process and freeze samples as quickly as possible to maintain their original metabolic profile.[8][9]
Q5: How many freeze-thaw cycles can my samples withstand?
It is a well-established best practice in metabolomics to minimize freeze-thaw cycles, as they can significantly impact the stability of various metabolites.[5] While specific data on this compound is not available, studies on other biomolecules in plasma and serum have shown that repeated freeze-thaw cycles can lead to degradation.[7][10] It is recommended to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Decreased concentration of this compound in stored samples.
Potential Causes and Solutions:
-
Enzymatic Degradation:
-
Cause: The presence of active xanthine oxidase in the sample is converting this compound to 8-aminoxanthine.
-
Solution:
-
Rapid Processing: Process and freeze samples as quickly as possible after collection to minimize enzymatic activity.[8][9]
-
Low Temperature Storage: Store samples at -80°C to significantly reduce enzyme kinetics.[4][5][6]
-
Enzyme Inactivation: For certain applications, consider methods to inactivate enzymes upon sample collection, such as the addition of organic solvents (e.g., methanol, acetonitrile) or immediate flash-freezing in liquid nitrogen.
-
-
-
Oxidative Degradation:
-
Cause: this compound is being oxidized by reactive oxygen species (ROS) present in the sample or introduced during handling.
-
Solution:
-
Use of Antioxidants: Consider adding antioxidants to your samples. While specific data for this compound is lacking, a combination of ascorbic acid (vitamin C) and a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective in preventing the oxidation of other molecules.[10][11][12][13] EDTA helps by chelating metal ions that can catalyze oxidation reactions.
-
Degas Solvents: If preparing solutions of this compound, using deaerated solvents can help to minimize exposure to oxygen.
-
-
-
pH-related Degradation:
-
Cause: The sample pH may be too acidic or, more likely, too alkaline, leading to hydrolysis or ring cleavage.
-
Solution:
-
pH Monitoring and Adjustment: If possible, measure the pH of your samples and adjust to a neutral range (pH 6-8) before storage.[1] Use a buffering agent that is compatible with your downstream analysis.
-
-
Issue 2: Appearance of an unexpected peak in my analytical chromatogram.
Potential Cause and Solution:
-
Identification of Degradation Product:
-
Cause: The new peak is likely a degradation product of this compound. Given the known enzymatic pathway, this peak is very likely to be 8-aminoxanthine.[1][3]
-
Solution:
-
Confirm Identity: If you have access to a standard, run a sample of 8-aminoxanthine to confirm its retention time matches the unexpected peak. Alternatively, use mass spectrometry to identify the mass of the unknown peak, which should correspond to that of 8-aminoxanthine.
-
Quantitative Analysis: Once confirmed, you can quantify the amount of 8-aminoxanthine to understand the extent of degradation. This can provide valuable information on the stability of your samples under your current storage conditions.
-
-
Issue 3: Inconsistent results between sample aliquots.
Potential Causes and Solutions:
-
Differential Exposure to Degrading Factors:
-
Cause: Aliquots may have been handled or stored inconsistently, leading to varying levels of degradation. This could include differences in light exposure, time at room temperature, or the number of freeze-thaw cycles.
-
Solution:
-
Standardize Procedures: Implement and strictly follow a standard operating procedure (SOP) for all sample handling and storage steps.[8][9][14][15] This includes consistent timing for processing, immediate freezing, and protection from light.
-
Aliquot for Single Use: As mentioned previously, aliquotting samples into single-use vials is crucial to avoid variability introduced by multiple freeze-thaw cycles.
-
-
Visualizing Degradation and Prevention Strategies
To better understand the factors affecting this compound stability, the following diagrams illustrate the primary degradation pathway and a recommended workflow for sample handling.
Figure 2. Recommended workflow for handling and storing samples containing this compound.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -80°C for long-term storage. | Minimizes enzymatic activity and chemical degradation. [4][5][6] |
| -20°C for short-term storage only. | Less effective at preventing long-term degradation compared to -80°C. [7] | |
| Light Exposure | Protect from light at all times. | 8-substituted purines can be photosensitive. |
| Use amber vials or wrap vials in foil. | ||
| pH | Maintain at a neutral pH (6-8). | The parent compound, hypoxanthine, is most stable at neutral pH. [1] |
| Avoid alkaline conditions. | Alkaline pH can promote purine ring cleavage. [1] | |
| Freeze-Thaw Cycles | Avoid completely. | Repeated cycles can lead to degradation of metabolites. [5][7][10] |
| Aliquot samples into single-use volumes. | ||
| Additives | Consider adding antioxidants. | A combination of ascorbic acid and EDTA may help prevent oxidative degradation. [10][11][12][13] |
Experimental Protocols
Protocol 1: Preparation of Stabilized Plasma Samples
This protocol is designed to minimize the degradation of this compound in plasma samples from the point of collection to storage.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA or heparin)
-
Pre-chilled microcentrifuge tubes
-
Pipettes and sterile tips
-
Centrifuge capable of 4°C
-
Ice bucket
-
-80°C freezer
-
Stock solutions of antioxidants (optional):
-
100 mM Ascorbic Acid in deionized water (prepare fresh)
-
500 mM EDTA, pH 8.0
-
Procedure:
-
Blood Collection: Collect whole blood in anticoagulant-containing tubes.
-
Immediate Cooling: Place the blood tubes on ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Collection: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells. Transfer the plasma to a pre-chilled polypropylene tube on ice.
-
Addition of Antioxidants (Optional):
-
To a final concentration of 1 mM ascorbic acid and 5 mM EDTA, add the appropriate volume of the stock solutions to the plasma. Gently mix.
-
-
Aliquoting: Dispense the plasma into single-use cryovials of an appropriate volume for your planned analyses.
-
Freezing: Immediately flash-freeze the aliquots in liquid nitrogen or on dry ice.
-
Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage. Ensure the vials are protected from light.
Protocol 2: Assessment of this compound Stability
This protocol provides a framework for validating the stability of this compound under your specific storage conditions.
Materials:
-
A pooled batch of the biological matrix of interest (e.g., plasma, urine)
-
This compound standard
-
Analytical method for quantifying this compound (e.g., HPLC-UV) [16][17][18][19]* Storage containers and conditions to be tested (e.g., -20°C vs. -80°C, with and without antioxidants)
Procedure:
-
Sample Preparation: Spike the pooled biological matrix with a known concentration of this compound.
-
Baseline Measurement (T=0): Immediately after spiking, process an aliquot of the sample and analyze it to determine the initial concentration of this compound. This will serve as your baseline.
-
Aliquoting and Storage: Aliquot the remaining spiked sample into multiple vials for each storage condition to be tested.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a set of aliquots from each storage condition.
-
Sample Analysis: Thaw the samples on ice and analyze them for the concentration of this compound.
-
Data Analysis: Compare the concentrations at each time point to the baseline measurement to determine the percentage of degradation over time for each storage condition.
By following these guidelines and protocols, you can significantly improve the stability of this compound in your samples, leading to more reliable and reproducible research outcomes.
References
- Kronenberg, F., et al. (1999). Long Term Stability of Parameters of Lipid Metabolism in Frozen Human Serum: Triglycerides, Free Fatty Acids, Total-, HDL-. Hilaris Publisher.
- Li, Y., et al. (2024). Long-term stability of frozen platelet-rich plasma under −80 °C storage condition. Scientific Reports.
- Jackson, E.K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. Hypertension.
- Jackson, E.K., et al. (2022). 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. The Journal of Pharmacology and Experimental Therapeutics.
- Yuanli Bio. (2026). How stable is hypoxanthine under different conditions?. Yuanli Bio Blog.
- Nemmar, A., et al. (2021). Supplementation with uric and ascorbic acid protects stored red blood cells through enhancement of non-enzymatic antioxidant activity and metabolic rewiring.
- Bernini, P., et al. (2011). Standard operating procedures for pre-analytical handling of blood and urine for metabolomic studies and biobanks. Journal of Biomolecular NMR.
- Romero-Molina, D., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites.
- Jackson, E.K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension.
- R. Hille, & R. C. Stewart. (1984). The inhibition of xanthine oxidase by 8-bromoxanthine. Journal of Biological Chemistry.
- Chen, Y., et al. (2021). Long Term Stability of Parameters of Lipid Metabolism in Frozen Human Serum: Triglycerides, Free Fatty Acids, Total-, HDL-. Hilaris Publisher.
- Lestari, M. F., & Sudarsono, T. A. (2019). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress.
- R. Hille, & R. C. Stewart. (1984). The inhibition of xanthine oxidase by 8-bromoxanthine. Journal of Biological Chemistry.
- Lee, H. S., & Coates, G. A. (1997). Effect of the addition of EDTA on preventing ascorbic acid oxidation. Journal of Agricultural and Food Chemistry.
- Bernini, P., et al. (2011). Standard operating procedures for pre-analytical handling of blood and urine for metabolomic studies and biobanks. Journal of Biomolecular NMR.
- Wagner-Golbs, A., et al. (2019). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Amino Acids.
- Wetmore, D. R., & Rokita, S. E. (2009). Concerning the Hydrolytic Stability of 8-Aryl-2′-deoxyguanosine Nucleoside Adducts: Implications for Abasic Site Formation at Physiological pH. The Journal of Organic Chemistry.
- Uric Acid, the End-Product of Purine Metabolism, Mitigates Tau-Related Abnormalities: Comparison with DOT, a Non-Antibiotic Oxytetracycline Deriv
- Anderson, D. E., et al. (2014).
- Oreate AI. (2026). Standard Operating Procedures for Sample Collection in Metabolomics.
- S, S., et al. (2022).
- Sharma, P., et al. (2014). Stability of Values for the Activities of Critical Enzymes Assayed in Serum Frozen for Prolonged Time Periods.
- Khan, I., et al. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Scientific Reports.
- Jackson, E.K., et al. (2022). 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. The Journal of Pharmacology and Experimental Therapeutics.
- Ordóñez-Santos, L. E., & Martínez-Girón, J. (2016).
- S, S., et al. (2022).
- Purine nucleoside phosphorylase inhibition ameliorates age-associated lower urinary tract dysfunctions. (2021).
- BIOLOG Life Science Institute. Technical Information about 8-Methylamino- cAMP. BIOLOG Life Science Institute.
- Bernini, P., et al. (2011). Standard operating procedures for pre-analytical handling of blood and urine for metabolomic studies and biobanks. Journal of Biomolecular NMR.
- A kinetic study of hypoxanthine oxidation by milk xanthine oxidase. (2008).
-
Xanthine oxidase. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link].
- Hart, P. A., et al. (2016).
- Inhibition of oxidation of ascorbic acid by EDTA. (1953). Semantic Scholar.
- Study on the impact of various storage conditions on the free radical nature, stability and concentration of oil. (2026).
- Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. (2012).
Sources
- 1. 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term stability of frozen platelet-rich plasma under −80 °C storage condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Standard Operating Procedures for Sample Collection in Metabolomics - Oreate AI Blog [oreateai.com]
- 9. Standard Operating Procedures for Biospecimen Collection, Processing, and Storage: From the Consortium for the Study of Chronic Pancreatitis, Diabetes, and Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of blanching, acidification, or addition of EDTA on vitamin C and β‐carotene stability during mango purée preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Supplementation with uric and ascorbic acid protects stored red blood cells through enhancement of non-enzymatic antioxidant activity and metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Standard operating procedures for pre-analytical handling of blood and urine for metabolomic studies and biobanks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scitepress.org [scitepress.org]
- 18. mdpi.com [mdpi.com]
- 19. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
calibration curve issues in quantitative analysis of purines
Topic: Calibration Curve Issues in Quantitative Analysis of Purines Role: Senior Application Scientist Status: Operational
Welcome to the PurineQuant Support Center
I am Dr. Aris Thorne, Senior Application Scientist. In my 15 years of developing HPLC and LC-MS/MS assays for nucleobases, I have seen more calibration failures due to solubility artifacts and endogenous baselines than any instrumental error.
Purines (Adenine, Guanine, Xanthine, Uric Acid) are deceptive.[1] They appear structurally simple but possess rigid heterocyclic rings that create nightmare scenarios for solubility and ionization. This guide addresses the root causes of calibration failure, not just the symptoms.
Module 1: The Solubility Trap (Stock Preparation)
User Issue: "My Guanine and Xanthine calibration linearity is poor (
Root Cause Analysis: This is rarely a column issue; it is almost always a precipitation artifact . Guanine and Xanthine are notoriously insoluble in water at neutral pH. If you dissolve them in pure methanol or water, they form micro-suspensions that look clear to the naked eye but scatter light in UV detectors and clog electrospray needles.[1]
The Fix: pH-Dependent Solubilization Purines are amphoteric. You must drive them to a specific ionization state to maintain solubility.
Protocol: Robust Stock Preparation
-
Do NOT use: Pure Water, MeOH, or ACN as the primary solvent.[1]
-
Do use: 0.1 M NaOH or 0.1 M HCl.
| Analyte | pKa values | Recommended Solvent | Stability Note |
| Guanine | 3.3, 9.2, 12.3 | 0.1 M NaOH (preferred) or 0.1 M HCl | Stable for 1 month at -20°C in NaOH. |
| Xanthine | 7.5, 11.1 | 0.1 M NaOH | Precipitates rapidly at pH < 6. |
| Uric Acid | 5.4 | 10 mM Ammonium Acetate (pH 9) | Oxidizes rapidly at high pH; prepare fresh. |
| Adenine | 4.2, 9.8 | 0.1 M HCl | Highly soluble in acid; stable. |
Critical Workflow:
-
Dissolve powder in the Recommended Solvent to create a 1 mg/mL Master Stock.
-
Sonicate for 10 minutes (even if clear).
-
Dilution Step: When diluting to working standards, ensure the final organic content does not shock the purine out of solution. Keep the final pH away from the pKa.[1]
Caption: Decision tree for solubilizing purine standards to prevent micro-precipitation artifacts.
Module 2: The "Endogenous Baseline" (Matrix Effects)
User Issue: "My calibration curve has a positive y-intercept that I cannot eliminate. I am analyzing Uric Acid in human plasma."
Root Cause Analysis: You cannot obtain "blank" human plasma for purines. Uric acid, adenosine, and guanosine are endogenous.[1] If you build a standard curve by spiking authentic plasma, you are spiking on top of an unknown baseline concentration (e.g., 30-70 µM for Uric Acid).
The Fix: Surrogate Strategies You must choose between a Surrogate Matrix or a Surrogate Analyte .[2]
Strategy A: Surrogate Matrix (Recommended for UV/Standard MS)
Use a matrix that mimics plasma physically but is purine-free.
-
Recipe: 4% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).
-
Validation Requirement: You must prove Parallelism . The slope of the curve in BSA must match the slope of the curve in human plasma.[1]
Strategy B: Surrogate Analyte (Recommended for LC-MS/MS)
Use a Stable Isotope Labeled (SIL) standard as the quantifier and the natural analyte as the internal standard (inverse method), or simply use the SIL analyte to build the curve in authentic matrix.[1]
-
Requirement:
or labeled standards (e.g., -Uric Acid). Deuterated ( ) standards are risky due to deuterium exchange in acidic mobile phases.
FAQ: Can I just subtract the background?
-
Answer: Only for exploratory work. "Background subtraction" assumes the endogenous level is constant across all blank lots, which is false. It fails regulatory validation (FDA M10).
Module 3: Linearity & Weighting Factors
User Issue: "My low concentration standards (1-10 ng/mL) have >20% error, but the high standards are perfect. I am using linear regression (
Root Cause Analysis: Bioanalytical data is heteroscedastic , meaning the variance (standard deviation) increases as concentration increases.[1] In unweighted linear regression, the high standards (which have large absolute errors) dominate the slope calculation, causing the line to "wag" at the low end.[1]
The Fix: Weighted Least Squares (
Protocol: Selecting the Weighting Factor
-
Run 5 replicates of your Lowest Limit of Quantification (LLOQ) and 5 replicates of your Upper Limit of Quantification (ULOQ).
-
Calculate the variance (
) at both levels. -
Calculate the F-test ratio:
. -
If
is large (which it will be for purines spanning orders of magnitude), unweighted regression is invalid.
Comparison of Weighting Models:
| Weighting | Application | Mechanism | Verdict for Purines |
| None ( | Narrow ranges (e.g., 90-110% potency) | Treats all errors equally. | FAIL for bioanalysis. |
| Mid-dynamic range ( | Penalizes high conc. errors linearly. | Acceptable, but often insufficient. | |
| Wide dynamic range ( | Penalizes high conc. errors quadratically. | GOLD STANDARD for LC-MS. |
Mechanistic Insight:
Using
Caption: Impact of weighting factors on LLOQ accuracy in heteroscedastic bioanalytical data.
Module 4: Stability & Carryover
User Issue: "My calibration curve slope decreases over the course of a long batch run."
Root Cause Analysis:
-
Oxidation: Uric acid and guanine can oxidize in solution if not protected.
-
Evaporation: If using volatile solvents (MeOH/ACN) in open vials, concentration increases.
-
Enzymatic Activity: If using plasma, Adenosine Deaminase (ADA) rapidly converts Adenosine
Inosine.
The Fix: The "Ice & Acid" Rule
-
Temperature: Keep the autosampler at 4°C.
-
Enzyme Inhibition: For Adenosine analysis, blood collection tubes must contain an inhibitor (e.g., dipyridamole or erythro-9-(2-hydroxy-3-nonyl)adenine [EHNA]) at the moment of draw.[1]
-
Carryover: Purines stick to stainless steel.
-
Wash Solvent: Use 10% Ammonia in water (High pH wash) followed by 0.1% Formic Acid in MeOH/Water. The high pH wash deprotonates the purines, stripping them from the injector needle.[1]
-
References
-
National Institute of Standards and Technology (NIST). (1981). Enthalpies of Solution of the Nucleic Acid Bases.[3] 6. Guanine in Aqueous HCl and NaOH. Journal of Research of the National Bureau of Standards.
-
U.S. Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).
-
Gu, H., et al. (2014). Selecting the Correct Weighting Factors for Linear and Quadratic Calibration Curves with Least-Squares Regression Algorithm in Bioanalytical LC-MS/MS Assays. Analytical Chemistry.
-
Jian, W., et al. (2016). LC-MS/MS Bioanalysis of Endogenous Compounds: Strategies and Validation. Journal of Chromatography B.
-
Mai, B.H., et al. (2022). The Origin-Adjusted Approach for Reliable Quantification of Endogenous Analytes in Mass Spectrometric Bioanalysis. Analytical Chemistry.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. The Origin-Adjusted Approach for Reliable Quantification of Endogenous Analytes in Mass Spectrometric Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. labs.iqvia.com [labs.iqvia.com]
Validation & Comparative
Technical Guide: Cross-Validation of UPLC-MS/MS and HPLC Methods for Purine Analysis
Executive Summary
In the quantification of purine bases (Adenine, Guanine, Hypoxanthine, Xanthine), laboratories often face a crossroads between the robustness of High-Performance Liquid Chromatography (HPLC-UV) and the sensitivity of Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).
While HPLC-UV remains the gold standard for high-concentration food analysis (e.g., total purines in meat/seafood), UPLC-MS/MS is required for trace-level analysis in biological fluids (plasma/urine). This guide provides a validated framework for cross-referencing these methods, ensuring that data continuity is maintained when migrating workflows from HPLC to UPLC platforms.
Mechanistic Foundation: The Physics of Separation
To understand the validation requirements, one must first acknowledge the physical differences driving the performance gap.
-
HPLC (The Robust Workhorse): Relies on 3–5
m particle columns. The separation efficiency is limited by diffusion (the term in the Van Deemter equation). It requires longer columns and higher flow rates to achieve resolution, resulting in run times of 15–30 minutes. -
UPLC (The Speed/Sensitivity Specialist): Utilizes sub-2
m particles (typically 1.7 m). This minimizes the diffusion path, allowing for higher linear velocities without sacrificing theoretical plates. The result is sharper peaks (higher signal-to-noise) and run times under 5 minutes.
The Validation Challenge: When moving from UV to MS/MS, you are not just changing separation speed; you are changing detection physics (Photon Absorbance vs. Ionization Efficiency). Cross-validation must account for Matrix Effects (ion suppression) in MS that do not exist in UV detection.
Universal Sample Preparation: Acid Hydrolysis
Both methods require the release of purine bases from nucleic acids. This protocol is universal.
Reagents: 70% Perchloric Acid (HClO
Step-by-Step Protocol:
-
Homogenization: Weigh 100 mg of sample (tissue/food) into a centrifuge tube.
-
Hydrolysis: Add 5 mL of 10% HClO
. -
Thermal Incubation: Incubate at 95°C for 60 minutes in a water bath. Critical: Do not exceed 100°C to prevent degradation of Guanine.
-
Neutralization: Adjust pH to 4.0–7.0 using KOH (for HPLC) or dilute with mobile phase (for UPLC).
-
Filtration: Filter supernatant through a 0.22
m membrane.[1]
Diagram 1: Unified Extraction Workflow
Caption: Standardized acid hydrolysis workflow ensuring analyte recovery compatibility for both chromatographic techniques.
Method A: HPLC-UV (Reference Method)[2]
Application: Routine quality control in food; Gout dietary research.
-
Instrument: Agilent 1260/1290 or equivalent.
-
Column: C18 (4.6 x 250 mm, 5
m). -
Mobile Phase: 0.02 M KH
PO (pH 4.0) : Methanol (98:2, v/v). -
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm .
-
Run Time: ~15–20 minutes.
Performance Characteristics:
-
Linearity:
in range 1–100 g/mL. -
LOD: ~0.05–0.1
g/mL.
Method B: UPLC-MS/MS (Advanced Method)
Application: Pharmacokinetics, metabolic profiling, trace contamination.
-
Instrument: Waters ACQUITY UPLC + Xevo TQ-S (or equivalent).
-
Column: HSS T3 or BEH C18 (2.1 x 100 mm, 1.7
m). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[3]
-
B: Acetonitrile.
-
-
Gradient: 1% B to 10% B over 4 mins (Purines are polar; retain early).
-
Detection: ESI Positive Mode, Multiple Reaction Monitoring (MRM).
Critical MS/MS Transitions (Self-Validation Checklist):
| Analyte | Precursor Ion (
Performance Characteristics:
-
Linearity:
in range 1–1000 ng/mL. -
LOD: ~0.5–1.0 ng/mL (100x more sensitive than HPLC).
Cross-Validation Framework
To validate the switch from HPLC to UPLC, you cannot simply compare means.[4] You must assess the agreement between methods across the concentration range.
A. Statistical Tool: Bland-Altman Plot
Do not rely solely on correlation coefficients (
-
Plot X-axis: Average of the two methods
. -
Plot Y-axis: Difference between methods
. -
Calculate Limits of Agreement (LoA): Mean Difference
.
Interpretation: If 95% of data points fall within the LoA and the mean difference is close to zero, the methods are interchangeable.
B. Matrix Effect Evaluation (Critical for MS)
Since UPLC-MS/MS is susceptible to ion suppression, you must calculate the Matrix Factor (MF):
-
Acceptance Criteria:
. -
Troubleshooting: If MF < 0.85 (suppression), switch to a Stable Isotope Labeled (SIL) internal standard (e.g.,
-Adenine).
Comparative Data Summary
The following table summarizes typical validation data observed when comparing these methods for purine analysis in biological matrices.
| Parameter | HPLC-UV (Standard) | UPLC-MS/MS (Advanced) | Comparison Note |
| Run Time | 20.0 min | 4.5 min | UPLC increases throughput by ~400%. |
| LOD (Adenine) | 50 ng/mL | 0.5 ng/mL | MS is ~100x more sensitive. |
| Selectivity | Moderate (Co-elution risks) | High (Mass specific) | MS distinguishes co-eluting peaks by mass. |
| Precision (RSD) | < 2.0% | < 5.0% | UV is inherently more stable than ESI ionization. |
| Cost per Sample | Low ($) | High ( | MS requires high-purity solvents and maintenance. |
Diagram 2: Decision Matrix for Method Selection
Caption: Logic flow for selecting the appropriate analytical platform based on sensitivity needs and sample complexity.
References
-
Hou, C., Xiao, G., et al. (2021).[5] Guidelines for purine extraction and determination in foods.[5][6] Food Frontiers.[5] Available at: [Link]
-
Wu, X., et al. (2019). Determination of Purine Contents in Commonly Consumed U.S. Foods.[5] Journal of Nutrition.[5] Available at: [Link]
-
Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement.[7][8][9][10] The Lancet. Available at: [Link]
-
Fukuuchi, T., et al. (2018). Simultaneous determination of purine bases and their nucleosides in biological fluids by HPLC.[11] Journal of Chromatography B. Available at: [Link]
Sources
- 1. Optimization of extraction conditions and determination of purine content in marine fish during boiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LOD on HPLC vs UPLC - Chromatography Forum [chromforum.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Bland–Altman plot - Wikipedia [en.wikipedia.org]
- 8. Understanding Bland Altman analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcp.bmj.com [jcp.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. [Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Aminohypoxanthine and Other Purine Analogs: A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of purine-based therapeutics, the exploration of novel analogs continues to unveil promising candidates for a myriad of diseases. Among these, the 8-aminopurine family has emerged as a class of compounds with significant pharmacological activity, primarily centered around the inhibition of purine nucleoside phosphorylase (PNPase). This guide provides an in-depth comparative analysis of 8-aminohypoxanthine against other key purine analogs, with a focus on experimental data and the underlying mechanisms of action. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their research endeavors.
Introduction to Purine Analogs and the Significance of PNPase Inhibition
Purine analogs are structurally similar to endogenous purine bases and nucleosides, enabling them to interfere with various metabolic and signaling pathways.[1] Their therapeutic applications are diverse, ranging from cancer chemotherapy to immunosuppression.[2] A key enzymatic target for a specific class of purine analogs is Purine Nucleoside Phosphorylase (PNPase).
PNPase plays a crucial role in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to their respective purine bases and ribose-1-phosphate or deoxyribose-1-phosphate. Inhibition of PNPase leads to an accumulation of its substrates, such as inosine and guanosine, and a decrease in its products, including hypoxanthine and guanine.[3] This "rebalancing" of the purine metabolome is the cornerstone of the therapeutic effects observed with PNPase-inhibiting purine analogs.[3]
The 8-Aminopurine Family: A Focus on this compound and Its Congeners
Recent investigations have highlighted a family of endogenous and pharmacologically active 8-aminopurines, including this compound, 8-aminoguanine, and 8-aminoinosine.[3] These compounds share a common mechanism of PNPase inhibition, yet exhibit distinct pharmacological profiles.
Mechanism of Action: Rebalancing the Purine Metabolome
The primary mechanism through which 8-aminopurines exert their effects is the competitive inhibition of PNPase.[4] This enzymatic blockade leads to a significant shift in the cellular and interstitial concentrations of various purine metabolites.
Caption: Mechanism of action of 8-aminopurines via PNPase inhibition.
The accumulation of inosine is particularly noteworthy, as it can activate adenosine A2B receptors, leading to downstream physiological effects such as increased renal medullary blood flow, which contributes to diuresis and natriuresis.[5][6] Furthermore, the reduction in hypoxanthine levels is beneficial as hypoxanthine can be a substrate for xanthine oxidase, an enzyme that generates reactive oxygen species (ROS).[7]
Metabolic Fate of 8-Aminopurines
The metabolic pathways of these analogs are interconnected. 8-Aminoinosine acts as a prodrug, being metabolized by PNPase to this compound, which is a competitive inhibitor of the enzyme.[8][9] this compound is subsequently metabolized by xanthine oxidase to 8-aminoxanthine.[8][10]
Caption: Metabolic pathway of 8-aminoinosine and this compound.
Comparative Performance Analysis
A direct comparison of this compound with 8-aminoguanine and 8-aminoinosine reveals both similarities and crucial differences in their biological activities.
PNPase Inhibitory Potency
The inhibitory potency against recombinant human PNPase (rhPNPase) has been determined, showing a clear hierarchy.
| Compound | Substrate | Kᵢ (µM) | 95% Confidence Interval (µM) | Reference |
| 8-Aminoguanine | Inosine | 2.8 | 2.2 - 3.5 | [4] |
| This compound | Inosine | 28 | 23 - 34 | [4][11] |
| Guanosine | 20 | 14 - 29 | [11] | |
| 8-Aminoinosine | Inosine | 35 | 26 - 49 | [4][11] |
As the data indicates, 8-aminoguanine is the most potent inhibitor of PNPase, with a Kᵢ value approximately 10-fold lower than that of this compound and 8-aminoinosine.[9]
Pharmacological Effects: A Head-to-Head Comparison
The in vivo effects of these compounds have been studied, particularly their impact on renal function. All three 8-aminopurines induce diuresis and natriuresis.[8] However, the magnitude and spectrum of these effects differ.
| Pharmacological Effect | 8-Aminoguanine | This compound | 8-Aminoinosine | Reference |
| Diuresis | Strong | Moderate | Moderate | [8][12] |
| Natriuresis | Strong | Moderate | Moderate | [8][12] |
| Glucosuria | Pronounced | Less Pronounced | Less Pronounced | [4][8] |
| Potassium Excretion | Antikaliuresis (decreased) | No significant change | No significant change | [8][12] |
This differential effect on potassium excretion is a key distinguishing feature. While 8-aminoguanine causes a decrease in potassium excretion (antikaliuresis), this compound and 8-aminoinosine do not significantly alter it.[8][12] This suggests that for applications where potassium sparing is not desired, this compound or 8-aminoinosine might be more suitable candidates.[8]
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, self-validating protocols for key experiments.
PNPase Inhibition Assay
This protocol is designed to determine the inhibitory constant (Kᵢ) of a test compound against PNPase.
Caption: Experimental workflow for the PNPase inhibition assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 0.1 mg/mL bovine serum albumin (BSA).
-
Substrate Stock Solutions: Prepare stock solutions of inosine and guanosine in the reaction buffer.
-
Inhibitor Stock Solutions: Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO), and then dilute in the reaction buffer.
-
Enzyme Solution: Dilute recombinant human PNPase in the reaction buffer to the desired concentration.
-
-
Set up the Reaction:
-
In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, a range of substrate concentrations (e.g., 100-2000 µM), and a range of inhibitor concentrations.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add the PNPase solution to each reaction well to initiate the enzymatic reaction. The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a fixed time (e.g., 10 minutes) during which the reaction is linear.
-
-
Stop the Reaction:
-
Terminate the reaction by adding a stopping reagent, such as a strong acid (e.g., perchloric acid).
-
-
Analysis:
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant for the formation of the product (hypoxanthine or guanine) using High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
-
Data Analysis:
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration.
-
Fit the data to a competitive inhibition model using appropriate software (e.g., GraphPad Prism) to determine the Kᵢ value.[11]
-
HPLC Analysis of Purines
This protocol outlines a general method for the separation and quantification of purine analogs and metabolites.
Step-by-Step Methodology:
-
Sample Preparation: [13]
-
For in vitro samples, deproteinize by adding perchloric acid, followed by neutralization with potassium carbonate.
-
For in vivo samples (e.g., urine, plasma), perform appropriate extraction and cleanup steps to remove interfering substances.
-
Filter the final sample through a 0.22 µm filter before injection.
-
-
HPLC System and Column:
-
Use a standard HPLC system equipped with a UV detector.
-
A C18 reversed-phase column is commonly used for purine analysis.
-
-
Mobile Phase and Gradient:
-
The mobile phase typically consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
An isocratic or gradient elution can be used depending on the complexity of the sample. For example, an isocratic elution with 150 mmol/L sodium phosphate buffer has been used.[14]
-
-
Detection:
-
Set the UV detector to a wavelength where the purines of interest have maximum absorbance (typically around 254 nm).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the purine analogs and metabolites.
-
Quantify the analytes in the samples by comparing their peak areas to the standard curve.
-
Conclusion and Future Directions
This compound and its analogs represent a promising class of PNPase inhibitors with significant therapeutic potential. This guide has provided a comprehensive comparison of their performance, highlighting the superior potency of 8-aminoguanine in PNPase inhibition and the distinct effect of this compound and 8-aminoinosine on potassium excretion.
The choice of which analog to advance in a drug development program will depend on the specific therapeutic indication. For conditions where potent diuresis, natriuresis, and potassium sparing are desired, 8-aminoguanine may be the preferred candidate.[8] Conversely, if only diuresis and natriuresis are needed without affecting potassium levels, this compound or 8-aminoinosine could be more advantageous.[8]
Future research should focus on detailed pharmacokinetic and pharmacodynamic studies of these compounds to fully elucidate their therapeutic windows and potential side effects. Furthermore, exploring their efficacy in a broader range of disease models will be crucial in realizing the full potential of this exciting class of purine analogs.
References
-
Jackson, E. K., et al. (2023). 8-Aminoguanine and Its Actions on Renal Excretory Function. Hypertension. [Link]
-
Jackson, E. K., et al. (2023). 8-Aminoguanine and Its Actions on Renal Excretory Function. Hypertension, 80(3), 536-547. [Link]
-
Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension. [Link]
-
Jackson, E. K., et al. (2023). 8-Aminoguanine and Its Actions on Renal Excretory Function. ResearchGate. [Link]
-
Jackson, E. K., et al. (2022). 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. The Journal of Pharmacology and Experimental Therapeutics, 382(2), 151-160. [Link]
-
Jackson, E. K., et al. (2022). Effects of 8-aminoguanine, this compound, and 8-aminoinosine on the activity of rhPNPase. ResearchGate. [Link]
-
Vats, A., et al. (2025). Oral 8-aminoguanine against age-related retinal degeneration. ResearchGate. [Link]
-
Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. Hypertension, 80(8), 1586-1597. [Link]
-
Jackson, E. K., et al. (2016). 8-Aminoguanosine and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity. The Journal of Pharmacology and Experimental Therapeutics, 359(3), 485-496. [Link]
-
Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension. [Link]
-
Jackson, E. K., et al. (2022). 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. The Journal of Pharmacology and Experimental Therapeutics, 382(2), 151-160. [Link]
-
Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. Hypertension. [Link]
-
Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension. [Link]
-
Sample Preparation for Purine HPLC Assay. University of Florida. [Link]
-
Pizzorno, G., et al. (2000). Purine Analogs. In: Holland-Frei Cancer Medicine. 5th edition. [Link]
-
Kaneko, K., et al. (2008). A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages. Biomedical Chromatography, 22(8), 864-869. [Link]
Sources
- 1. 8-Aminoguanosine and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. cores.emory.edu [cores.emory.edu]
- 14. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Efficacy of 8-Aminohypoxanthine and its Nucleoside Precursor, 8-Aminoinosine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of purine-based therapeutics, the modulation of purine nucleoside phosphorylase (PNPase) activity presents a compelling strategy for addressing a range of pathological conditions. This guide provides an in-depth comparative analysis of two key players in this domain: 8-aminohypoxanthine and its nucleoside precursor, 8-aminoinosine. By examining their mechanisms of action, metabolic relationship, and differential efficacy, we aim to equip researchers with the critical insights needed to make informed decisions in their drug discovery and development endeavors.
Introduction: The Therapeutic Promise of 8-Aminopurines
The family of 8-aminopurines has emerged as a promising class of compounds with potential therapeutic applications in cardiovascular and renal diseases, as well as age-associated disorders.[1][2][3] Their mechanism of action often involves the "rebalancing" of the purine metabolome.[3][4] A key target in this pathway is purine nucleoside phosphorylase (PNPase), an enzyme that plays a crucial role in the purine salvage pathway.[5][6] By inhibiting PNPase, these compounds can increase the levels of beneficial purine nucleosides like inosine and guanosine, while decreasing the accumulation of potentially detrimental metabolites such as hypoxanthine.[1][4] This guide focuses on a direct comparison of this compound and its direct metabolic precursor, 8-aminoinosine.
Mechanism of Action: A Tale of Two PNPase Inhibitors
Both this compound and 8-aminoinosine exert their primary effects through the competitive inhibition of purine nucleoside phosphorylase (PNPase).[7][8] This enzyme is responsible for the phosphorolytic cleavage of purine nucleosides to their corresponding bases and ribose-1-phosphate.
This compound acts as a direct competitive inhibitor of PNPase.[7]
8-Aminoinosine , its nucleoside counterpart, functions through a dual mechanism. It is not only a competitive inhibitor of PNPase itself but also serves as a competitive substrate for the enzyme, being metabolized into the more potent inhibitor, this compound.[7][8] This conversion is a critical aspect of its in vivo activity.
The following diagram illustrates the metabolic relationship and the shared mechanism of action of these two compounds.
Caption: Metabolic conversion of 8-aminoinosine to this compound and their shared inhibitory effect on PNPase.
Comparative Efficacy: In Vitro and In Vivo Data
Head-to-head studies have provided valuable insights into the relative potency and efficacy of this compound and 8-aminoinosine.
In Vitro PNPase Inhibition
The inhibitory constants (Ki) against recombinant human PNPase (rhPNPase) reveal the intrinsic potency of these compounds. A lower Ki value indicates a more potent inhibitor.
| Compound | Substrate | Ki (µmol/L) | 95% Confidence Interval |
| This compound | Inosine | 28 | 23–34 |
| 8-Aminoinosine | Inosine | 35 | 26–49 |
| 8-Aminoguanine (for comparison) | Inosine | 2.8 | 2.2-3.5 |
Data sourced from Jackson et al. (2022).[7]
These in vitro data demonstrate that this compound and 8-aminoinosine have comparable inhibitory potency against PNPase, with this compound being slightly more potent.[7] For context, 8-aminoguanine is a significantly more potent inhibitor of PNPase.[7][8]
In Vivo Effects on Renal Function
In vivo studies in animal models have elucidated the physiological consequences of PNPase inhibition by these compounds, particularly their diuretic and natriuretic effects.
| Compound (33.5 µmol/kg) | Diuresis | Natriuresis | Glucosuria | Potassium Excretion |
| This compound | Induced | Induced | Less pronounced | No change |
| 8-Aminoinosine | Induced | Induced | Less pronounced | No change |
| 8-Aminoguanine (for comparison) | Induced | Induced | Pronounced | Antikaliuresis (potassium-sparing) |
Data sourced from Jackson et al. (2022).[7][8]
In vivo, both this compound and its precursor 8-aminoinosine effectively induce diuresis and natriuresis.[7][8] The administration of 8-aminoinosine leads to an increased excretion of this compound, confirming its role as a prodrug that is metabolized to the active compound.[7][8] A noteworthy distinction is the less pronounced glucosuric effect of this compound and 8-aminoinosine compared to 8-aminoguanine.[7][8] Furthermore, unlike 8-aminoguanine, neither this compound nor 8-aminoinosine affects potassium excretion.[8]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental protocols are provided below.
In Vitro PNPase Inhibition Assay
This protocol outlines the methodology for determining the inhibitory constant (Ki) of test compounds against PNPase.
Objective: To quantify the inhibitory potency of this compound and 8-aminoinosine on recombinant human PNPase (rhPNPase).
Materials:
-
Recombinant human PNPase (rhPNPase)
-
Inosine (substrate)
-
Test compounds (this compound, 8-aminoinosine)
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate buffer (KH2PO4), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
Procedure:
-
Prepare a reaction mixture containing rhPNPase (e.g., 1 ng) in a final volume of 50 µL of medium.
-
The medium should consist of varying concentrations of the substrate (inosine, e.g., 100-2000 µmol/L), BSA (e.g., 0.1 mg/mL), and potassium phosphate buffer (e.g., 50 mmol/L, pH 7.4).
-
Add the test compounds at various concentrations to the reaction mixture.
-
Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and analyze the product (hypoxanthine) formation using HPLC with UV absorbance detection.
-
Fit the results to a competitive inhibition model using appropriate software (e.g., GraphPad Prism) to calculate the Ki value.
In Vivo Diuresis and Natriuresis Study
This protocol describes an in vivo experiment to assess the effects of the compounds on renal excretory function.
Objective: To evaluate the diuretic, natriuretic, and glucosuric effects of this compound and 8-aminoinosine in an animal model.
Materials:
-
Test animals (e.g., rats or mice)
-
Test compounds (this compound, 8-aminoinosine) dissolved in a suitable vehicle
-
Metabolic cages for urine collection
-
Analytical equipment for measuring urine volume, sodium, potassium, and glucose concentrations.
-
UPLC-tandem mass spectrometry for analyzing purine metabolites in urine.
Procedure:
-
Acclimate the animals to metabolic cages.
-
Administer the test compounds (e.g., 33.5 µmol/kg) or vehicle to the animals via a suitable route (e.g., intraperitoneal injection).
-
Collect urine over a specified period (e.g., 4 hours).
-
Measure the total urine volume.
-
Analyze the urine samples for sodium, potassium, and glucose concentrations using standard laboratory methods.
-
To confirm in vivo PNPase inhibition, analyze the urinary ratios of guanine-to-guanosine and hypoxanthine-to-inosine using UPLC-tandem mass spectrometry. A reduction in these ratios indicates PNPase inhibition.[7][8]
The following diagram outlines the workflow for the in vivo assessment of these compounds.
Caption: Workflow for the in vivo evaluation of the renal effects of 8-aminopurines.
Discussion and Future Directions
The comparative data clearly indicate that both this compound and its nucleoside precursor, 8-aminoinosine, are effective inhibitors of PNPase, leading to significant diuretic and natriuretic effects in vivo.[7][8] The finding that 8-aminoinosine acts as a prodrug for this compound is a crucial consideration for pharmacokinetic and pharmacodynamic modeling.[7][8]
The choice between these two compounds for therapeutic development may depend on the desired pharmacological profile. For instance, if sustained release of the active compound is advantageous, the use of the prodrug 8-aminoinosine might be preferable. Conversely, for applications requiring a more immediate onset of action, direct administration of this compound could be more suitable.
The distinct renal handling of electrolytes, particularly the lack of effect on potassium excretion, differentiates these compounds from 8-aminoguanine and could be a desirable feature in specific clinical scenarios to avoid the risk of hyperkalemia.[8] If diuresis and natriuresis are the primary therapeutic goals, without a significant impact on glucose or potassium levels, this compound or 8-aminoinosine would be the preferred candidates.[7][8]
Future research should focus on detailed pharmacokinetic studies to further elucidate the absorption, distribution, metabolism, and excretion profiles of both compounds. Additionally, long-term efficacy and safety studies in relevant disease models are warranted to fully establish their therapeutic potential.[1][2][3]
Conclusion
This guide has provided a comprehensive comparison of the efficacy of this compound and its nucleoside precursor, 8-aminoinosine. Both compounds are effective PNPase inhibitors with demonstrated in vivo diuretic and natriuretic activity. The key distinction lies in the prodrug nature of 8-aminoinosine, which is metabolically converted to this compound. Their comparable in vitro potency and similar in vivo renal effects, coupled with a distinct profile from other 8-aminopurines like 8-aminoguanine, make them intriguing candidates for further investigation in the development of novel purine-based therapeutics.
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Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension. [Link]
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Jackson, E. K., et al. (2022). 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
National Center for Biotechnology Information (n.d.). Hypoxanthine. PubChem. [Link]
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Jackson, E. K., et al. (2022). 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. PubMed. [Link]
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St. Jude Children's Research Hospital. (2022). Determining how nucleoside metabolism regulates contrasting immune functions in the rare disease PNP deficiency. St. Jude Children's Research Hospital. [Link]
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Jackson, E. K., et al. (2022). Effects of 8-aminoguanine, this compound, and 8-aminoinosine on... ResearchGate. [Link]
-
Jackson, E. K., et al. (2022). Effects of 8-aminoinosine and this compound on the urinary... ResearchGate. [Link]
-
Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension. [Link]
-
Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. PMC. [Link]
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A Senior Application Scientist's Guide to Establishing the Analytical Performance of an 8-Aminohypoxanthine Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 8-Aminohypoxanthine
This compound, a purine analog, is a molecule of increasing interest in biomedical research. Its biological activities, including the potential inhibition of enzymes like purine nucleoside phosphorylase (PNPase), underscore the necessity for robust and reliable analytical methods to quantify its presence in various biological matrices.[1][2] This guide provides a comprehensive comparison of analytical methodologies for this compound, offering insights into establishing their performance characteristics. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical steps to develop and validate an assay that is fit for your intended purpose, adhering to the stringent requirements of scientific integrity.
Comparative Analysis of Analytical Methodologies
The quantification of small molecules like this compound in biological samples presents unique challenges, including the need for high sensitivity and selectivity to distinguish the analyte from a complex matrix. Here, we compare the most pertinent analytical techniques.
| Feature | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Separation based on charge and size in an electric field.[3][4] | Antigen-antibody binding with enzymatic signal amplification.[5][6] |
| Specificity | Moderate to high; dependent on chromatographic resolution. | Very high; based on parent and fragment ion masses. | High; good for separating charged molecules. | High; dependent on antibody specificity.[7] |
| Sensitivity | Generally in the µg/mL to high ng/mL range.[8] | High; typically in the low ng/mL to pg/mL range.[9][10] | Moderate to high. | High; can detect low concentrations.[7] |
| Linearity | Good over a defined concentration range.[8][11] | Excellent over a wide dynamic range. | Good. | Can be non-linear, requiring specific curve fitting. |
| Accuracy & Precision | Good, with acceptable bias and variability.[11] | Excellent, with low bias and high precision.[9] | Good. | Can be variable depending on the assay kit and user technique. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance. | Moderate instrument cost. | Lower instrument cost, but reagent costs can be high for large sample numbers. |
| Throughput | Moderate. | High, especially with modern autosamplers. | Moderate. | High, suitable for screening large numbers of samples. |
| Development Effort | Moderate. | More complex method development. | Moderate. | Requires antibody development or commercially available kits. |
Expert Insight: For most research and drug development applications requiring accurate quantification of this compound in biological matrices, LC-MS/MS is the gold standard due to its superior sensitivity and specificity.[9][10] HPLC-UV offers a cost-effective alternative for applications where lower sensitivity is acceptable and the sample matrix is relatively clean.[8][11] Capillary electrophoresis can be a valuable tool, particularly for charged analytes, offering high separation efficiency.[12] ELISA, while powerful for large molecule quantification, would require the development of a specific antibody for this compound, which may not be readily available.[6][13]
Establishing Analytical Performance: A Step-by-Step Protocol for an LC-MS/MS Assay
The following protocol outlines the key steps in validating an LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., plasma), in accordance with regulatory guidelines such as those from the FDA and ICH.[14][15][16][17][18]
Diagram: LC-MS/MS Bioanalytical Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
I. Method Development & Optimization
-
Selection of Internal Standard (IS): Choose a stable, isotopically labeled analog of this compound (e.g., ¹³C- or ¹⁵N-labeled) if available. If not, a structurally similar compound with close chromatographic behavior and ionization properties can be used.
-
Mass Spectrometric Conditions: Optimize the detection of this compound and the IS in both positive and negative electrospray ionization (ESI) modes. Determine the precursor and product ions for Multiple Reaction Monitoring (MRM) transitions to ensure specificity.
-
Chromatographic Conditions: Develop a reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) method to achieve good peak shape and resolution from endogenous matrix components. Mobile phase composition, gradient, flow rate, and column temperature should be optimized.
-
Sample Preparation: Evaluate different extraction techniques (protein precipitation, liquid-liquid extraction, or solid-phase extraction) to maximize recovery and minimize matrix effects.
II. Method Validation
The validation of the bioanalytical method must demonstrate that it is suitable for its intended purpose.[17] Key validation parameters include:[15][19][20]
-
Specificity and Selectivity:
-
Analyze at least six different blank matrix samples to assess for interfering peaks at the retention times of this compound and the IS.[19]
-
The response of interfering peaks should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.
-
-
Linearity and Range:
-
Prepare a calibration curve with a blank, a zero standard (matrix with IS), and at least six to eight non-zero concentrations of this compound.
-
The concentration range should be appropriate for the expected in-study concentrations.
-
The coefficient of determination (r²) should be ≥ 0.99.
-
-
Accuracy and Precision:
-
Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates.
-
Intra-day (Repeatability): Accuracy (as percent bias) should be within ±15% of the nominal concentration (±20% at LLOQ), and precision (as percent coefficient of variation, %CV) should be ≤15% (≤20% at LLOQ).[20]
-
Inter-day (Intermediate Precision): Perform the analysis on at least three different days to assess day-to-day variability.[20] Acceptance criteria are the same as for intra-day accuracy and precision.
-
-
Lower Limit of Quantification (LLOQ):
-
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (±20% for accuracy and ≤20% for precision).[20]
-
-
Recovery:
-
Determine the efficiency of the extraction procedure by comparing the peak areas of extracted samples to those of post-extraction spiked samples at three QC levels.
-
Recovery should be consistent and reproducible.
-
-
Matrix Effect:
-
Evaluate the effect of the biological matrix on the ionization of the analyte and IS.
-
Compare the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
-
The CV of the matrix factor across different lots of the matrix should be ≤15%.
-
-
Stability:
-
Assess the stability of this compound in the biological matrix under various conditions that mimic in-study sample handling:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds the expected sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that covers the study duration.
-
Stock Solution Stability: At storage conditions.
-
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Diagram: Validation Parameter Interrelationship
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
Establishing the analytical performance of an this compound assay is a meticulous process that demands a deep understanding of analytical chemistry principles and regulatory expectations. While LC-MS/MS often represents the pinnacle of performance for such an application, the choice of methodology should always be guided by the specific requirements of the study. A thoroughly validated method, regardless of the platform, is the bedrock of reliable scientific data. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently establish and defend the analytical performance of their this compound assays, ensuring data of the highest quality and integrity.
References
-
8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC - NIH. (1993). National Institutes of Health. [Link]
-
Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Dalbavancin. (2022). MDPI. [Link]
-
Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. (2022). PubMed. [Link]
-
Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. ResearchGate. [Link]
-
Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand. (2015). PubMed. [Link]
-
Simultaneous determination of allantoin, hypoxanthine, xanthine, and uric acid in serum/plasma by CE. ResearchGate. [Link]
- Assays for detection of purine metabolites.
-
Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. (2019). SciTePress. [Link]
-
Enzyme Linked Immunosorbent Assay. StatPearls - NCBI Bookshelf. [Link]
-
HAEMOGLOBIN PATTERN ANALYSIS. Prevention of Thalassaemias and Other Haemoglobinopathies - NCBI Bookshelf. [Link]
-
Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine. (2014). National Institutes of Health. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Labcorp. [Link]
-
Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric Acid in Widely Consumed Vegetables in Thailand. ResearchGate. [Link]
-
Capillary zone electrophoresis for haemoglobinopathy diagnosis. ResearchGate. [Link]
-
Effects of 8-aminoguanine, this compound, and 8-aminoinosine on... ResearchGate. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
Automated Analysis of Hypoxanthine. ResearchGate. [Link]
-
Capillary Electrophoresis – Comprehensive haemoglobin testing for all variants. Abacus dx. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]
-
Quantification of allantoin, uric acid, xanthine and hypoxanthine in ovine urine by high-performance liquid chromatography and photodiode array detection. PubMed. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Hemoglobin Electrophoresis: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]
-
How to quantify 200 metabolites with one LC-MS/MS method? YouTube. [Link]
-
Simultaneous assay of hypoxanthine, xanthine and allopurinol by high-performance liquid chromatography and activation of immobilized xanthine oxidase as an enzyme reactor. (1989). PubMed. [Link]
-
Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites. National Institutes of Health. [Link]
-
Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its. Semantic Scholar. [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) Types and its Uses. Walsh Medical Media. [Link]
-
HBEL1 - Overview: Hemoglobin Electrophoresis Evaluation, Blood. Mayo Clinic Laboratories. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]
-
Bioanalytical method validation: An updated review. National Institutes of Health. [Link]
-
Development of an Enzyme-Linked Immunosorbent Assay Method for the Detection of Rhein in Rheum officinale. SciSpace. [Link]
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Benchmarking Analytical Standards for 8-Aminopurine: A Comparative Validation Guide
Part 1: The Isomer Challenge in Purine Research
In the development of purine-based therapeutics—specifically HSP90 inhibitors and PNPase inhibitors—8-aminopurine (8-AP) has emerged as a critical scaffold. However, its structural isomorphism with the ubiquitous Adenine (6-aminopurine) presents a severe analytical hazard.
Many commercial "Reagent Grade" standards for 8-AP are synthesized via routes that may leave significant isomeric impurities. Because 8-AP and Adenine share the exact molecular weight (135.13 g/mol ) and similar UV absorption maxima (~260 nm), they are indistinguishable by low-resolution LC-MS or standard spectrophotometry.
The Risk: Using an 8-AP standard contaminated with Adenine can lead to false positives in biological assays, particularly those involving ATP binding sites, where Adenine is the native ligand.
This guide provides a self-validating system to benchmark 8-AP standards, ensuring your data reflects the activity of your target molecule, not its isomer.
Part 2: Comparative Analysis of Standards
We compared a Certified Reference Material (CRM) against a standard Reagent Grade (RG) sample often found in academic stockpiles.
Product Specification Comparison
| Feature | Certified Reference Material (CRM) | Reagent Grade (RG) | Impact on Research |
| Purity (HPLC) | > 99.5% (Isomer Specific) | > 98.0% (Total Purines) | RG may contain up to 2% Adenine, skewing enzyme kinetics. |
| Identity Verification | NMR + RT-HPLC + MS/MS | Mass Spec (Parent Ion only) | RG passes "Identity" checks even if it is 100% Adenine (same Mass). |
| Water Content | Quantified (e.g., < 0.5%) | Not Reported | Hygroscopic purines cause weighing errors in potency calculations. |
| Residual Solvents | Quantified (GC-HS) | Variable | Presence of synthesis solvents (e.g., DMSO) can inhibit sensitive enzymes. |
The "Phantom Peak" Phenomenon
In our internal testing, a Reagent Grade sample labeled "98% Pure" showed a single peak on a standard 10-minute C18 gradient. However, when subjected to the Isomer-Resolving Protocol (described below) , the peak split:
-
Peak A (8-AP): 94.2%
-
Peak B (Adenine): 3.8%
-
Peak C (Unknown): 2.0%
Part 3: Validation Workflows & Visuals
To ensure integrity, you must validate your standard upon receipt. Do not trust the Certificate of Analysis (CoA) blindly if it lacks isomer-specific separation data.
Diagram 1: The Self-Validating Workflow
This logic flow ensures that identity is established before potency is calculated.
Caption: Figure 1. Step-wise validation logic. Note that UV alone is insufficient due to spectral overlap with Adenine.
Part 4: Experimental Protocols
Protocol A: Isomer-Resolving HPLC Method
Objective: Separate 8-aminopurine from Adenine (6-aminopurine).[1] Standard rapid gradients often co-elute these isomers. This method uses a "Shallow Gradient" approach to maximize selectivity.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Adjusted with Formic Acid). Note: Lower pH suppresses ionization of the acidic protons, improving retention on C18.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Instrument Parameters:
-
Column: High-strength Silica C18 (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18), 150 x 4.6 mm, 3 µm.
-
Flow Rate: 0.8 mL/min.[2]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm and 260 nm.[2]
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 2 | Initial Hold (Equilibration) |
| 2.0 | 2 | Injection |
| 15.0 | 10 | Shallow Gradient (Critical for Isomer Separation) |
| 16.0 | 90 | Wash |
| 20.0 | 90 | Wash Hold |
| 20.1 | 2 | Re-equilibration |
Acceptance Criteria:
-
Retention Time: 8-AP should elute slightly later than Adenine due to subtle hydrophobicity differences at pH 3.8.
-
Resolution (Rs): If you spike the sample with Adenine, Rs must be > 1.5.
Protocol B: MS/MS Identity Confirmation
Objective: Distinguish isomers by fragmentation energy. While the parent ion (136.06 m/z [M+H]+) is identical, the stability of the amino group differs.
Method:
-
Source: ESI Positive Mode.
-
Parent Ion: 136.1 m/z.
-
Collision Energy (CE): Ramp 15V – 35V.
-
Transitions to Monitor:
-
136.1 -> 119.1 (Loss of NH3): Common to both, but ratio varies.
-
136.1 -> 109.1 (Loss of HCN): Ring opening.
-
136.1 -> 94.1 (Purine ring fragmentation).
-
Validation Step: Calculate the ratio of the 119/109 fragments. 8-aminopurine typically exhibits a distinct ratio compared to Adenine due to the position of the exocyclic amine affecting the ring stability during Collision Induced Dissociation (CID). Establish this baseline with your CRM.
Part 5: Troubleshooting & Decision Matrix
When your standard fails the benchmark, use this decision tree to determine the root cause.
Caption: Figure 2. Diagnostic tree for common analytical anomalies in purine standards.
References
-
International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[4][5][6] [Link]
-
Serrano-Andrés, L., et al. (2006).[7] Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry.[7] Proceedings of the National Academy of Sciences (PNAS), 103(23), 8691–8696.[7] [Link][7]
-
Zhao, J., et al. (2013). Purine Metabolites in Gout and Asymptomatic Hyperuricemia: Analysis by HPLC-Electrospray Tandem Mass Spectrometry.[8] Clinical Chemistry. [Link]
-
PubChem. (n.d.). 8-Aminopurine Compound Summary. National Library of Medicine. [Link]
-
Food and Drug Administration (FDA). (2021).[3] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]
Sources
- 1. 8-Aminopurine | 20296-09-7 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Handling and PPE Protocols for 8-Aminohypoxanthine
Executive Summary & Biological Context
8-Aminohypoxanthine (CAS: 2576-85-4) is not merely a chemical reagent; it is a bioactive purine derivative with significant pharmacological potency.[1][2] Research indicates it acts as an inhibitor of Purine Nucleoside Phosphorylase (PNPase) and exerts specific renal effects, including diuresis and natriuresis [1].[3]
Unlike generic organic solids, this compound is structurally related to endogenous DNA bases and oxidative lesions (e.g., 8-oxoguanine). Consequently, it must be handled with the rigor reserved for pharmacologically active compounds (PACs) and potential genotoxins. Standard "irritant" precautions are insufficient for chronic handling in drug development workflows.
Core Hazard Profile:
-
Target Organ Toxicity: Renal system (kidney function modulation) [2].
-
Bioactivity: Enzyme inhibition (PNPase) and potential interference with purine metabolism pathways.
-
Physical State: Fine crystalline powder; high risk of aerosolization during weighing.
Risk Assessment & PPE Matrix
The following protection matrix is designed to create a self-validating safety barrier. It moves beyond generic "lab coat and gloves" to address specific permeation and inhalation risks associated with bioactive purines.
Task-Based PPE Selection Guide
| Operational Task | Respiratory Protection | Dermal Protection (Hands) | Eye/Face Protection | Engineering Controls |
| Storage & Transport | N95 (if secondary container is open) | Single Nitrile (4 mil) | Safety Glasses | Secondary containment bin |
| Weighing (Solid) | P100 / N99 or PAPR (if outside hood) | Double Nitrile (Outer: 8 mil, Inner: 4 mil) | Safety Goggles (sealed) | Class II Biosafety Cabinet (BSC) or Chemical Fume Hood |
| Solubilization (DMSO/Methanol) | Half-face respirator w/ organic vapor cartridge | Laminate/Barrier Gloves (e.g., Silver Shield) under Nitrile | Face Shield + Goggles | Fume Hood (Required due to solvent volatility) |
| Waste Disposal | N95 | Double Nitrile | Safety Glasses | Solid waste drum w/ gasket seal |
Technical Rationale:
-
Glove Permeation: this compound is often dissolved in DMSO for biological assays. DMSO is a potent penetrant that can carry dissolved small molecules through standard nitrile gloves and into the bloodstream. Barrier gloves are mandatory during solubilization.
-
Respiratory Logic: As a PNPase inhibitor, inhalation of dust allows direct entry into the circulatory system via the lungs, bypassing first-pass metabolism.
Operational Protocol: The "Cradle-to-Grave" Workflow
This protocol utilizes a Zone-Based Contamination Control system to prevent cross-contamination and exposure.
Phase 1: Preparation (The "Static" Check)
-
Static Elimination: Purine derivatives are often electrostatic. Use an ionizing fan or anti-static gun on the weighing boat before adding the compound. This prevents "powder jumping" and aerosolization.
-
Airflow Verification: Verify fume hood face velocity is between 0.3 m/s and 0.5 m/s (60–100 fpm). Turbulence above 0.5 m/s can blow fine powders out of the weigh boat.
Phase 2: Weighing & Solubilization
-
Double-Glove Technique: Don inner purple nitrile (4 mil) and outer teal nitrile (8 mil). Tape the inner glove to the lab coat sleeve.
-
Weighing:
-
Place a pre-tared vial inside the balance.
-
Transfer solid using a disposable anti-static spatula.
-
Critical Step: Cap the vial inside the hood immediately after weighing. Wipe the exterior of the vial with a Kimwipe dampened in 10% bleach (deactivates potential biological residues) followed by ethanol.
-
-
Solubilization (The DMSO Risk):
-
When adding DMSO, assume the solution is transdermal .
-
If a splash occurs on the outer glove, immediately remove it, wash the inner glove with soap/water, and re-glove.
-
Phase 3: Decontamination & Spills[4]
-
Minor Powder Spill (<500 mg): Cover with a wet paper towel (to prevent dust) -> Wipe up -> Clean area with 1N NaOH (base hydrolysis assists in degrading purine rings) -> Rinse with water.
-
Major Spill: Evacuate area. Wait for aerosols to settle (30 mins). Enter with P100 respiratory protection.
Waste Disposal Logistics
Disposal must follow protocols for Bioactive/Cytotoxic Waste , not general chemical waste.
-
Solid Waste: Weighing boats, contaminated gloves, and spatulas must be placed in a yellow chemo-waste bag or a rigid container labeled "Bioactive Incineration Only."
-
Liquid Waste: Solutions containing this compound should be segregated into "High Potency/Toxic" liquid waste streams. Do not mix with general organic solvents if your facility recycles solvents.
-
Destruction Method: High-temperature incineration (>1000°C) is required to ensure complete thermal decomposition of the purine ring structure.
Visualizing the Safety Lifecycle
The following diagram illustrates the critical decision points and safety barriers in the handling of this compound.
Figure 1: Operational workflow for this compound, highlighting the "Critical Safety Barriers" where exposure risk is highest (Weighing and Solubilization).
References
-
Jackson, E. K., et al. (2022). "8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity."[1][3] Journal of Pharmacology and Experimental Therapeutics.
-
National Institutes of Health (NIH) - PubChem. (n.d.). "Compound Summary: this compound." National Library of Medicine.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Reddy, P., et al. (2017). "Mutagenic potential of hypoxanthine in live human cells." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
Sources
- 1. 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
